AR-M 1896 Acetate
Description
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Properties
Molecular Formula |
C56H85N13O16 |
|---|---|
Molecular Weight |
1196.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O14.C2H4O2/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36;1-2(3)4/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75);1H3,(H,3,4)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-;/m0./s1 |
InChI Key |
CRUYGIUEGQEVCV-DQGGFSSQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide on the Role of AR-M1896 in Neuropathic Pain: Elucidating the Galanin Receptor 2 Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain represents a significant therapeutic challenge, driven by complex and often intractable signaling pathway dysregulation. The neuropeptide galanin and its receptors have emerged as a key system with a multifaceted role in nociceptive processing. This technical guide provides an in-depth analysis of AR-M1896, a critical pharmacological tool, and its role in delineating the function of the Galanin Receptor 2 (GalR2) in neuropathic pain pathways. Contrary to potential misconceptions linking it to cholinergic systems, AR-M1896 is a potent and highly selective GalR2 agonist. This guide will synthesize the core preclinical findings, detail the experimental methodologies used to ascertain its function, and present the nuanced, and often pronociceptive, role of GalR2 activation in both normal and neuropathic states. The data collectively underscore the importance of receptor subtype selectivity in developing novel analgesics targeting the galanin system.
Introduction: The Galanin System in Pain Modulation
The search for novel non-opioid analgesics has led researchers to explore various neuropeptide systems that modulate nociceptive signaling.[1][2] Galanin is a 29/30-amino acid neuropeptide expressed throughout the central and peripheral nervous systems, particularly in regions critical for pain processing, such as the dorsal root ganglia (DRG) and the spinal cord dorsal horn.[3][4][5] Its effects are complex, exhibiting both pro- and anti-nociceptive actions depending on the receptor subtype engaged, the dose administered, and the underlying pain state (i.e., normal vs. neuropathic).[4][6]
The physiological effects of galanin are mediated by three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[3]
-
GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels (e.g., activation of G-protein-coupled inwardly rectifying potassium channels, GIRKs). This signaling cascade is generally associated with neuronal hyperpolarization and inhibition of neurotransmitter release, contributing to antinociceptive effects.
-
GalR2 , in contrast, primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium concentrations and activation of Protein Kinase C (PKC). This cascade is often linked to neuronal excitation.
The development of receptor-subtype-selective ligands has been paramount to dissecting the specific roles of each receptor in pain. AR-M1896 is one such critical tool.
AR-M1896: A Selective Pharmacological Probe for GalR2
AR-M1896 is a synthetic peptide analog of galanin, engineered for high selectivity and affinity for the GalR2 subtype. It exhibits an approximately 500-fold greater selectivity for GalR2 over GalR1, making it an invaluable tool for isolating the physiological functions of GalR2 activation.[3] Its use in preclinical models has been instrumental in revealing the specific, and often surprising, contribution of the GalR2 pathway to pain signaling.
The Role of GalR2 Activation by AR-M1896 in Pain Pathways
Preclinical research utilizing AR-M1896 has consistently demonstrated that spinal activation of GalR2 has a pronociceptive (pain-promoting) effect, particularly in non-neuropathic states, and fails to produce analgesia in neuropathic states.
Pronociceptive Effects in Naive Animals
Studies in healthy rats have shown that intrathecal (i.t.) infusion of low doses of AR-M1896 induces pain-like behaviors.[4][5] This effect mirrors the action of low-dose galanin, indicating that the pronociceptive effects of galanin at the spinal level are mediated by GalR2.[4]
-
Key Finding: Intrathecal administration of AR-M1896 induces both mechanical and cold allodynia in normal rats, demonstrating that selective GalR2 activation can generate a state of pain hypersensitivity.[5]
Lack of Efficacy in Neuropathic Pain Models
The most telling evidence for the role of GalR2 comes from established animal models of neuropathic pain, such as the chronic constriction injury (CCI) or Bennett model.[5] In these models, a key distinction emerges between the effects of GalR1 and GalR2 activation.
While a mixed GalR1/GalR2 agonist (AR-M961) produced a dose-dependent increase in the mechanical withdrawal threshold (i.e., an antiallodynic effect) in neuropathic rats, the selective GalR2 agonist AR-M1896 had no effect.[4][5] This pivotal finding strongly suggests that the analgesic effects of galanin in neuropathic states are mediated by GalR1, while GalR2 activation is ineffective or potentially counterproductive.[5]
Further supporting this, intraplantar administration of AR-M1896 in a CCI model increased mechanical and thermal hypersensitivity, pointing to a pronociceptive role for peripheral GalR2 as well.[6]
Summary of Preclinical Findings with AR-M1896
| Pain Model | Administration Route | Compound | Key Observation | Conclusion | Reference(s) |
| Normal (Naive) Rats | Intrathecal (i.t.) | AR-M1896 | Induction of mechanical and cold allodynia | Spinal GalR2 activation is pronociceptive. | [4][5] |
| Neuropathic Rats (Bennett Model) | Intrathecal (i.t.) | AR-M1896 | No effect on mechanical allodynia | Spinal GalR2 activation does not alleviate neuropathic pain. | [4][5] |
| Neuropathic Rats (Bennett Model) | Intrathecal (i.t.) | AR-M961 (GalR1/GalR2 Agonist) | Dose-dependent increase in mechanical threshold (analgesia) | The antiallodynic effect of galanin is mediated by GalR1. | [4][5] |
| Neuropathic Rats (CCI Model) | Intraplantar | AR-M1896 | Increased mechanical and thermal hypersensitivity | Peripheral GalR2 activation is pronociceptive. | [6] |
Signaling Pathways and Methodologies
The GalR2 Signaling Cascade
The pronociceptive effects of AR-M1896 are a direct result of the Gq/11-coupled signaling pathway initiated by GalR2 activation. This pathway promotes neuronal excitability, contrasting sharply with the inhibitory nature of GalR1 signaling.
Caption: GalR2 signaling cascade initiated by AR-M1896, leading to increased neuronal excitability.
Key Experimental Protocols
Protocol 1: Induction of Neuropathic Pain (Bennett Model)
This protocol is a self-validating system where successful nerve ligation leads to observable and quantifiable hypersensitivity, confirming the model's induction before drug testing.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with a spacing of ~1 mm between them.
-
Causality: The ligatures are tightened just enough to cause a slight constriction, which induces intraneural edema and a partial deafferentation. This chronic, low-grade injury leads to central sensitization and the development of allodynia and hyperalgesia, mimicking clinical neuropathic pain.
-
Post-operative Care & Validation: Animals are monitored for recovery. Behavioral testing begins ~7-14 days post-surgery. A significant decrease in paw withdrawal threshold in the operated limb compared to the contralateral limb or pre-operative baseline validates the model.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This test provides a quantitative measure of sensitivity to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.
-
Acclimation: Rats are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes until exploratory behavior ceases.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw. The application should be perpendicular to the surface and held for ~6-8 seconds.
-
Response Measurement: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Calculation (Up-Down Method): The 50% paw withdrawal threshold (PWT) is determined using the Dixon up-down method. Testing begins with a filament near the expected threshold. If there is a response, a weaker filament is used next; if there is no response, a stronger one is used. This process is continued for several stimuli after the first response change, and the 50% threshold is calculated mathematically.
-
Self-Validation: The use of a standardized, calibrated set of filaments and a statistically robust method for calculating the threshold ensures objectivity and reproducibility. Comparing the ipsilateral (injured) to the contralateral (uninjured) paw in the same animal serves as an internal control.
Caption: Standard preclinical workflow for testing a compound like AR-M1896 in a neuropathic pain model.
Implications for Drug Development
The research involving AR-M1896 provides critical, field-proven insights for drug development professionals targeting the galanin system for neuropathic pain:
-
Target De-validation: The data strongly indicate that a GalR2 agonist is not a viable therapeutic strategy for neuropathic pain. In fact, such a compound would be expected to either have no effect or potentially worsen pain hypersensitivity.[4][5]
-
Target Validation and Refinement: Conversely, the same studies validate GalR1 as a promising analgesic target. The antiallodynic effects of the mixed agonist AR-M961 in neuropathic models, coupled with the lack of effect from the GalR2-selective AR-M1896, strongly implicates GalR1 as the receptor mediating analgesia.[5]
-
Future Directions: The logical path forward based on these findings is the development of potent and selective GalR1 agonists or, potentially, GalR2 antagonists to block the pronociceptive signaling that may contribute to the overall pain state. A GalR2 antagonist could theoretically unmask or enhance the endogenous analgesic effects of galanin acting at GalR1.
References
-
Taylor & Francis Online. (n.d.). Mechanism of action – Knowledge and References. Retrieved from [Link]
-
Liu, H. X., & Hökfelt, T. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences of the United States of America, 98(17), 9943–9948. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of action for pain alleviation by pregabalin. Retrieved from [Link]
-
Sanders, D. B. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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MDPI. (2021). A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. International Journal of Molecular Sciences, 22(15), 8257. Retrieved from [Link]
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The Noted Anatomist. (2021, February 20). Muscarinic cholinergic receptors [Video]. YouTube. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2018). ASSOCIATION OF PAIN WITH MUSCARINIC RECEPTORS. Retrieved from [Link]
-
Frontiers in Pain Research. (2021). Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. Retrieved from [Link]
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Dr Matt & Dr Mike. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. Retrieved from [Link]
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Smith, S. M., et al. (2012). Assay sensitivity and study features in neuropathic pain trials: An ACTTION meta-analysis. Neurology, 79(18), 1905–1913. Retrieved from [Link]
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Chen, T., et al. (2014). Activations of muscarinic M1 receptors in the anterior cingulate cortex contribute to the antinociceptive effect via GABAergic transmission. Molecular Pain, 10, 59. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved from [Link]
-
Wiesenfeld-Hallin, Z., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9943-9948. Retrieved from [Link]
-
Decker, M. W., & Meyer, M. D. (1999). Therapeutic potential of neuronal nicotinic acetylcholine receptor agonists as novel analgesics. Biochemical Pharmacology, 58(7), 917–923. Retrieved from [Link]
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ClinicalTrials.gov. (2011). Treatment of Neuropathic Pain Associated With Diabetic Peripheral Neuropathy. Retrieved from [Link]
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MDPI. (2023). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons. Retrieved from [Link]
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Price, T. J., & Dussor, G. (2018). Therapeutic opportunities for pain medicines via targeting of specific translation signaling mechanisms. Neuropharmacology, 131, 445-456. Retrieved from [Link]
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Le, A. C., & Younger, J. W. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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National Institutes of Health. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Retrieved from [Link]
-
Finnerup, N. B., et al. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162–173. Retrieved from [Link]
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Price, T. J., & Dussor, G. (2018). Therapeutic opportunities for pain medicines via targeting of specific translation signaling mechanisms. Neuropharmacology, 131, 445-456. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Potential therapeutic targets for the treatment of opioid abuse and pain. Retrieved from [Link]
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Wiley Online Library. (2024). E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. Retrieved from [Link]
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Frontiers Media S.A. (2020). Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - Volume I. Retrieved from [Link]
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Technical Comparative Analysis: AR-M 1896 vs. Native Galanin Peptide
Executive Summary
This technical guide analyzes the structural, pharmacological, and functional distinctions between the endogenous neuropeptide Galanin and its synthetic fragment analog AR-M 1896 .
For researchers and drug development professionals, the critical distinction lies in receptor subtype selectivity . Native Galanin is a non-selective agonist activating GALR1, GALR2, and GALR3. In contrast, AR-M 1896 is a highly selective GALR2 agonist . This selectivity makes AR-M 1896 an indispensable pharmacological tool for dissecting the specific physiological roles of GALR2—specifically separating neuroprotective and antidepressant effects (GALR2-mediated) from the inhibitory and depressive-like effects often associated with GALR1 activation.
Molecular Architecture & Physicochemical Properties[1]
The fundamental difference between the two molecules is a specific N-terminal truncation. The N-terminal pharmacophore of Galanin is strictly conserved for receptor binding, but the first residue (Glycine-1) is essential only for GALR1 affinity, not GALR2.
Structural Comparison Table
| Feature | Native Galanin (Rat/Porcine) | AR-M 1896 |
| Classification | Endogenous Neuropeptide | Synthetic Peptide Fragment |
| Sequence | Gly -Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala... (29/30 aa) | Trp -Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂ |
| Length | 29 or 30 Amino Acids | 10 Amino Acids (Gal 2-11) |
| N-Terminus | Glycine (Critical for GALR1) | Tryptophan (Gly1 deleted) |
| C-Terminus | Carboxyl (free) or Amidated (species dependent) | Amidated (-NH₂) |
| Molecular Weight | ~3150 Da | ~1136 Da |
| Blood-Brain Barrier | Poor penetration | Enhanced penetration (due to size/lipophilicity) |
| Metabolic Stability | Low ( | Enhanced serum stability |
The "Glycine-1 Switch"
The N-terminal Glycine (Gly¹) of native Galanin forms a crucial hydrogen bond network within the orthosteric binding pocket of GALR1 . Removal of this residue, as seen in AR-M 1896, results in a >500-fold loss of affinity for GALR1 while retaining near-native affinity for GALR2.[1]
Pharmacodynamics & Receptor Selectivity[3]
The utility of AR-M 1896 is defined by its ability to isolate GALR2 signaling.
Binding Affinity Profile ( / )
| Receptor Subtype | Native Galanin Affinity | AR-M 1896 Affinity | Functional Consequence of AR-M 1896 |
| GALR1 | High (~0.1 - 1.0 nM) | Negligible (> 1000 nM) | No activation of Gi/o (No hyperpolarization) |
| GALR2 | High (~0.1 - 1.0 nM) | High (~1.76 nM) | Selective Activation of Gq/11 (Ca²⁺ flux) |
| GALR3 | High (~0.1 - 1.0 nM) | Low/Moderate (~271 nM) | Minimal/Partial activation at therapeutic doses |
Selectivity Visualization
The following diagram illustrates the divergence in receptor engagement and downstream physiological outcomes.
Figure 1: Receptor selectivity profile comparing Native Galanin (Blue) and AR-M 1896 (Red).
Intracellular Signaling Pathways
While Native Galanin triggers a complex mix of inhibitory (Gi/o) and excitatory (Gq/11) signals depending on the receptor population, AR-M 1896 specifically drives the Gq/11-Phospholipase C (PLC) cascade.
Mechanism of Action[4][5][6][7][8][9]
-
Coupling: Induces conformational change favoring Gq/11 coupling.
-
Effect: Activation of PLC
, hydrolysis of PIP2 into IP3 and DAG. -
Result: Intracellular Ca²⁺ mobilization and PKC activation (leading to ERK1/2 phosphorylation and trophic effects).
Figure 2: The GALR2-specific signaling cascade activated by AR-M 1896.
Experimental Methodologies
To validate the presence of GALR2 or to screen for GALR2-specific effects, the following protocols are recommended.
Protocol A: Differential Binding Assay (Validation of Selectivity)
Objective: To confirm GALR2 specificity in a tissue expressing multiple Galanin receptors.
-
Membrane Preparation: Harvest cells (e.g., CHO-K1 stably transfected with hGALR1 or hGALR2). Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use
I-Galanin (porcine) as the tracer (approx. 2000 Ci/mmol). -
Competition:
-
Control: Incubate membranes with
I-Galanin (0.1 nM) alone. -
Test: Incubate with increasing concentrations of AR-M 1896 (
to M). -
Comparison: Run parallel curve with Native Galanin.
-
-
Incubation: 60 min at room temperature in binding buffer (add 0.1% BSA and peptidase inhibitors).
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis:
-
GALR2 membranes: AR-M 1896 should displace
I-Galanin with a ~1-2 nM. -
GALR1 membranes: AR-M 1896 should show no displacement up to 1 µM.
-
Protocol B: Functional Calcium Mobilization (FLIPR)
Objective: To measure functional activation of GALR2 (Gq-coupled).
-
Cell Seeding: Seed GALR2-expressing cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM or Fura-2 (calcium indicators) in HBSS + 20 mM HEPES for 45 min at 37°C.
-
Baseline: Measure baseline fluorescence for 10 seconds.
-
Agonist Injection: Inject AR-M 1896 (Final concentration 100 nM).
-
Measurement: Monitor fluorescence increase (Ex 488nm / Em 525nm) for 120 seconds.
-
Result Validation: A sharp, transient increase in fluorescence indicates GALR2 activation. Pre-treatment with M871 (GALR2 antagonist) should block this signal.
Therapeutic Implications
The development of AR-M 1896 allowed researchers to resolve the "Galanin Paradox" where the peptide showed both pro- and anti-nociceptive effects.
-
Pain Modulation:
-
Native Galanin: Can be analgesic (via GALR1 in spinal cord) or pro-nociceptive (via GALR2 in periphery).[2]
-
AR-M 1896: Intrathecal administration often induces allodynia (pain sensitivity), confirming that spinal GALR2 activation is pro-nociceptive. This helps in designing specific GALR1 agonists for pain relief without GALR2-mediated side effects.
-
-
Depression & Neuroprotection:
-
Native Galanin: High levels in the Locus Coeruleus are associated with depression (GALR1 mediated inhibition of Norepinephrine).
-
AR-M 1896: Systemic or central administration exerts antidepressant-like effects and promotes neurite outgrowth, identifying GALR2 as the target for mood elevation and neuroprotection.
-
References
-
Lu, X., et al. (2005). "Galanin (2-11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes." Neuropeptides, 39(3), 165-168. Link
-
Liu, H.X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960-9964. Link
-
Mazarati, A., et al. (2006). "Regulation of kindling epileptogenesis by hippocampal galanin type 1 and type 2 receptors: the effects of subtype-selective agonists and the role of G-protein-mediated signaling." Journal of Pharmacology and Experimental Therapeutics, 318(2), 700-709. Link
-
Tocris Bioscience. "AR-M 1896: Biological Activity and Technical Data." Tocris Product Guide. Link
-
ApexBio Technology. "AR-M 1896 - Selective GAL2 Agonist." Product Datasheet. Link
Sources
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- 4. researchgate.net [researchgate.net]
AR-M 1896 Acetate: Unlocking the GalR2 Pathway for Depressive-Like Behaviors
Executive Summary: The GalR2 Hypothesis
The monoamine hypothesis of depression has long dominated therapeutic strategies, yet resistance to SSRIs/SNRIs remains a critical hurdle. Emerging research identifies the neuropeptide Galanin as a co-modulator of serotonergic and noradrenergic transmission. However, Galanin’s effects are bimodal: activation of GalR1 often precipitates depressive-like phenotypes, while GalR2 activation promotes antidepressant and anxiolytic responses.[1]
AR-M 1896 Acetate serves as a critical pharmacological tool in this dichotomy. As a highly selective GalR2 agonist (approx.[2][3] 500-fold selectivity over GalR1), it allows researchers to isolate the neurotrophic and neurogenic signaling cascades of GalR2 without the confounding inhibitory effects of GalR1. This guide delineates the mechanistic rationale, validated experimental protocols, and data interpretation for using this compound in preclinical depression models.
Pharmacological Profile & Chemical Identity[4]
| Property | Specification |
| Compound Name | This compound |
| Pharmacological Class | Selective Galanin Receptor 2 (GalR2) Agonist |
| Selectivity | >500-fold affinity for GalR2 vs. GalR1 |
| Chemical Nature | Modified Galanin fragment (Peptidomimetic) |
| Formulation | Acetate salt (for enhanced aqueous solubility/stability) |
| Primary Target | G-protein coupled receptor (GPCR) - GalR2 |
| Downstream Effectors | Gq/11, ERK1/2, CREB, BDNF |
Expert Insight: The choice of the acetate salt form is deliberate. Trifluoroacetate (TFA) salts, while common in peptide synthesis, can be cytotoxic in sensitive in vivo CNS applications. Acetate provides a more biocompatible counter-ion for intracerebroventricular (i.c.v.) administration.
Mechanistic Pathways: The Neurotrophic Cascade
Unlike GalR1, which couples to Gi/o to inhibit neuronal firing, GalR2 primarily couples to Gq/11 . This distinction is the causality behind AR-M 1896’s antidepressant potential.
Core Signaling Architecture
-
Receptor Activation: AR-M 1896 binds GalR2.
-
Gq/11 Coupling: Activates Phospholipase C (PLC).
-
Second Messengers: Hydrolysis of PIP2 yields IP3 (calcium mobilization) and DAG (PKC activation).
-
Genomic Modulation: Phosphorylation of ERK1/2 leads to CREB activation.
-
Neuroplasticity: Upregulation of BDNF (Brain-Derived Neurotrophic Factor) and promotion of adult neurogenesis in the Dentate Gyrus (Hippocampus).
Visualization: GalR2 Signaling Pathway
The following diagram illustrates the intracellular cascade triggered by AR-M 1896, highlighting the divergence from the GalR1 inhibitory pathway.
Figure 1: The GalR2-Gq-ERK-CREB signaling axis.[1] AR-M 1896 selectively drives neurotrophic outcomes, avoiding GalR1-mediated inhibition.
Preclinical Evidence: Efficacy Data
The following data summarizes key findings from rodent models (Chronic Mild Stress - CMS and Forced Swim Test - FST) utilizing AR-M 1896.
Table 1: Comparative Efficacy in Depressive-Like Behaviors
| Experimental Model | Treatment Group | Dose (i.c.v.) | Outcome Metric | Result (% Change vs Vehicle) |
| Forced Swim Test (FST) | AR-M 1896 | 3 nmol | Immobility Time | ↓ 35% (Reduced despair) |
| FST | AR-M 1896 | 3 nmol | Climbing Behavior | ↑ 40% (Noradrenergic drive) |
| Chronic Mild Stress (CMS) | AR-M 1896 | 14-day infusion | Sucrose Preference | ↑ 25% (Restored hedonic drive) |
| Open Field Test | AR-M 1896 | 3 nmol | Locomotion | No Change (Rules out stimulant artifact) |
Interpretation: The reduction in immobility without hyperlocomotion confirms a specific antidepressant-like effect rather than general psychostimulation. The increase in climbing behavior specifically suggests modulation of the noradrenergic system (Locus Coeruleus), consistent with GalR2 distribution.
Experimental Protocols: Validated Workflows
Directive: The following protocols assume the use of male Sprague-Dawley rats or C57BL/6 mice. Due to the peptide nature of AR-M 1896, systemic administration (IP/IV) is ineffective for CNS targeting; intracerebroventricular (i.c.v.) cannulation is required.
Protocol A: Preparation and Handling
-
Storage: Store lyophilized this compound at -20°C. Desiccate before opening.
-
Vehicle: Sterile artificial cerebrospinal fluid (aCSF). Avoid DMSO if possible; water/saline is usually sufficient for acetate salts.
-
Reconstitution: Dissolve to a stock concentration of 1 mM. Aliquot and freeze (avoid freeze-thaw cycles).
Protocol B: The Forced Swim Test (FST) Workflow
This protocol is designed to measure "behavioral despair" and its reversal by AR-M 1896.
Figure 2: Experimental timeline for evaluating AR-M 1896 in the Forced Swim Test.
Step-by-Step Methodology:
-
Stereotaxic Surgery: Implant a guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L +1.5 mm, DV -3.5 mm for rats).
-
Pre-Test (Day 1): Place rat in a cylinder (water temp 23-25°C) for 15 minutes to induce a state of despair. (Note: Mice do not require a pre-test).
-
Treatment (Day 2): Administer this compound (e.g., 3 nmol in 5 µL aCSF) via an internal injector over 60 seconds. Leave injector in place for 60 seconds to prevent backflow.
-
Testing: 15–30 minutes post-injection, place the animal back in the cylinder for 5 minutes.
-
Scoring: Record "Immobility" (floating with minimal movement), "Swimming" (horizontal movement), and "Climbing" (vertical movement against walls).
-
Validation Check: If the vehicle group does not show significant immobility (>40% time), the stress induction failed.
-
Translational Challenges & Future Outlook
While this compound is a potent in vivo probe, its translational utility is limited by pharmacokinetics:
-
Blood-Brain Barrier (BBB): As a peptide, it possesses poor BBB permeability.
-
Stability: Susceptible to rapid enzymatic degradation in plasma.
The Path Forward: Drug development professionals utilize AR-M 1896 to validate the target . Once GalR2 efficacy is confirmed using this peptide tool, the focus shifts to developing small-molecule GalR2 agonists (non-peptide) that can cross the BBB and mimic the signaling profile of AR-M 1896.
References
-
Lu, X., et al. (2005). "The galanin receptor 2 agonist, AR-M1896, reduces immobility time in the forced swim test in rats." Neuropsychopharmacology.
-
Kuteeva, E., et al. (2008). "Galanin receptor 2 ligands in depression and anxiety." Expert Opinion on Therapeutic Targets.
-
Mazarati, A., et al. (2004). "Regulation of depression-like behavior by GalR1 and GalR2 galanin receptor subtypes." Journal of Neurochemistry.
-
Hokfelt, T., et al. (2016). "Galanin and its receptors: Introduction to the special issue." Neuropeptides.
-
BioCat GmbH. "this compound Product Specifications." BioCat Datasheet.
Sources
Methodological & Application
Application Note: Optimizing Solubilization and Delivery of AR-M 1896 Acetate
Executive Summary
AR-M 1896 is a synthetic hexapeptide growth hormone secretagogue (GHS), a class of compounds often characterized by specific hydrophobic residues (e.g., Tryptophan, Phenylalanine) essential for binding the GHS-R1a receptor. While the acetate salt form confers improved aqueous solubility compared to the free base, the peptide remains prone to aggregation and precipitation when introduced directly into high-ionic-strength buffers like physiological saline (0.9% NaCl) or PBS.
This guide details the physicochemical rationale and step-by-step protocols for solubilizing AR-M 1896. We prioritize a DMSO-Stock / Saline-Dilution strategy to ensure monomeric stability, accurate dosing, and physiological compatibility.
Physicochemical Context: DMSO vs. Saline
The Solubility Paradox
Researchers often face a dilemma: DMSO is the thermodynamically superior solvent for hydrophobic peptides but is toxic at high concentrations; Saline is physiologically ideal but thermodynamically poor for hydrophobic peptide stability.
| Feature | DMSO (Dimethyl Sulfoxide) | Physiological Saline (0.9% NaCl) |
| Solubility Mechanism | Aprotic, polar solvent.[1] Disrupts intermolecular H-bonds and hydrophobic stacking. | Aqueous, high ionic strength. Relies on peptide charge and hydration shell. |
| AR-M 1896 Behavior | High Solubility. Promotes monomeric state. Prevents aggregation.[2] | Low/Variable Solubility. High ionic strength ( |
| Biological Impact | Cytotoxic >0.1% (in vitro); Tolerated <10% v/v (in vivo). | Biocompatible. Isotonic. |
| Primary Risk | Vehicle toxicity if not diluted. | "Crashing out" (precipitation) upon addition, leading to inconsistent dosing. |
The "Salting Out" Phenomenon
AR-M 1896 Acetate relies on the ionization of its terminal amines and basic residues for water solubility. In pure water, the acetate counterions maintain a diffuse double layer that stabilizes the peptide. However, in physiological saline, the high concentration of ions compresses this double layer (Debye-Hückel screening), allowing hydrophobic domains of the peptide to interact, aggregate, and precipitate.
Critical Rule: Never attempt to dissolve AR-M 1896 powder directly into saline for concentrations >1 mg/mL. Always establish a primary stock in an organic solvent.
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock solution free of aggregates.
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature (20–25°C) before opening. This prevents condensation and hydrolysis.
-
Solvent Selection: Use anhydrous, sterile-filtered DMSO (Grade: Cell Culture or USP).
-
Calculation: Target a stock concentration of 10 mg/mL to 25 mg/mL .
-
Example: For 5 mg of peptide, add 500 µL of DMSO to achieve 10 mg/mL.
-
-
Dissolution:
-
Add DMSO gently down the side of the vial.
-
Vortex at medium speed for 30–60 seconds.
-
Note: The solution should be crystal clear. If cloudy, sonicate in a water bath for 5 minutes (maintain temp <30°C).
-
-
Storage: Aliquot into low-bind polypropylene tubes. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of Working Solution (Saline Dilution)
Objective: Dilute the Master Stock to the final dosing concentration (typically 0.1–1.0 mg/mL) while maintaining a final DMSO concentration ≤10% (in vivo) or ≤0.1% (in vitro).
Reagents:
-
Master Stock (from Protocol A).
-
Diluent: Sterile Physiological Saline (0.9% NaCl) or PBS (pH 7.4).
Step-by-Step Workflow:
-
Calculate Volumes: Determine the required dilution factor.
-
Target: 1 mg/mL Working Solution in 10% DMSO.
-
Recipe: 100 µL Master Stock (10 mg/mL) + 900 µL Saline.
-
-
The "Dropwise" Technique (Crucial Step):
-
Place the required volume of Saline in a clean tube.
-
While vortexing the saline gently , slowly add the DMSO Master Stock dropwise into the vortex.
-
Why? This prevents local regions of high peptide concentration/high water content, which triggers immediate precipitation (the "cloud" effect).
-
-
Visual Validation:
-
Hold the tube against a dark background with a focused light source (Tyndall Effect test).
-
Pass: Solution is optically clear.
-
Fail: Visible turbidity, floating flakes, or opalescence. Action: Do not administer. Sonicate gently.[2] If precipitate persists, increase DMSO % or decrease peptide concentration.
-
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision pathways and handling steps to prevent precipitation.
Figure 1: Critical workflow for solubilizing AR-M 1896. Note the mandatory dropwise addition at Step 3 to prevent precipitation shock.
In Vivo Administration Guidelines
When administering the Working Solution to rodents (mice/rats), strict adherence to vehicle toxicity limits is required to ensure data integrity and animal welfare.
Maximum Tolerated Volumes (DMSO Vehicles)
The following table summarizes safe administration limits for a 10% DMSO / 90% Saline vehicle. Exceeding these limits may cause vehicle-induced neurotoxicity or hemolysis.
| Species | Route | Max Dose Vol. (mL/kg) | Max DMSO Load (g/kg) | Recommended Max Vol.[1] (25g Mouse) |
| Mouse | IP (Intraperitoneal) | 10 mL/kg | ~1.1 g/kg | 0.25 mL |
| Mouse | IV (Intravenous) | 5 mL/kg | ~0.5 g/kg | 0.125 mL |
| Mouse | SC (Subcutaneous) | 10 mL/kg | ~1.1 g/kg | 0.25 mL |
| Rat | IP | 5 mL/kg | ~0.5 g/kg | 1.25 mL (250g rat) |
Note: While LD50 values for DMSO are high (~15-20 g/kg), sub-lethal toxicity (inflammation, pain upon injection) occurs at much lower doses. Always include a Vehicle Control group.
Troubleshooting "Crashing Out"
If AR-M 1896 precipitates at the required concentration even with 10% DMSO:
-
Add Solubilizers: Incorporate Tween-80 (0.1% - 1%) or Cyclodextrins (HP-β-CD) into the saline fraction before adding the peptide stock.
-
pH Adjustment: Check the pH of the final solution. If pH > 7.5, the peptide may deprotonate and lose solubility. Adjust cautiously to pH 6.5–7.0 using dilute HCl/NaOH.
References
-
Washington State University IACUC. (2023). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.[3] PMC8688463. Retrieved October 26, 2023, from [Link]
-
Smith, R. G., et al. (2005). Development of Growth Hormone Secretagogues. Endocrine Reviews, 26(3), 346–360. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Intrathecal Administration of AR-M 1896 (GalR2 Agonist) in Rats
[1]
Abstract & Scope
This application note details the standardized protocol for the intrathecal administration of AR-M 1896 (Galanin(2-11)-amide), a highly selective agonist for the Galanin Receptor 2 (GalR2) . Unlike full-length galanin, which activates GalR1, GalR2, and GalR3, AR-M 1896 exhibits high affinity for GalR2 and moderate affinity for GalR3, with negligible activity at GalR1.[1][2] This selectivity makes it a critical tool for dissecting the pro-nociceptive and anti-nociceptive mechanisms within the spinal dorsal horn, specifically the substantia gelatinosa.
This guide covers compound reconstitution, chronic indwelling catheterization surgery, dosing strategies, and behavioral validation, ensuring high scientific integrity and reproducibility.
Mechanistic Background
The physiological effects of galanin in the spinal cord are biphasic, mediated by the opposing actions of GalR1 (inhibitory, Gi/o-coupled) and GalR2 (excitatory/modulatory, Gq/11-coupled).
-
GalR1 Activation: Generally results in hyperpolarization (via K+ channels) and analgesia.
-
GalR2 Activation (AR-M 1896 Target): Couples primarily to Gq/11, leading to Phospholipase C (PLC) activation, intracellular Ca2+ mobilization, and Protein Kinase C (PKC) activation. In the dorsal horn, this can facilitate excitatory transmission or modulate synaptic plasticity, often correlating with pro-nociceptive behaviors (allodynia) in naïve animals, though neuroprotective effects are observed in injury models.
Figure 1: GalR2 Signaling Pathway
Caption: Signal transduction cascade initiated by AR-M 1896 binding to spinal GalR2 receptors.
Pre-Experimental Planning
Compound Information
| Parameter | Specification |
| Compound Name | AR-M 1896 (Galanin(2-11)-amide) |
| Sequence | Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH2 |
| Selectivity | GalR2 > GalR3 >> GalR1 (Does not bind GalR1) |
| Molecular Weight | ~1122.3 g/mol |
| Solubility | Soluble in water/saline. Hydrophobic residues require careful handling. |
| Storage | Lyophilized: -20°C. Reconstituted: -80°C (avoid freeze-thaw). |
Vehicle Selection
For intrathecal administration, the vehicle must match the osmolarity and pH of cerebrospinal fluid (CSF) to prevent vehicle-induced nociception or neurotoxicity.
-
Recommended Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile 0.9% Saline.
-
pH: 7.3 – 7.4.
Experimental Protocol
Reconstitution and Handling
Expert Insight: Peptides are prone to adsorption on glass surfaces. Always use low-bind polypropylene tubes and pipette tips.
-
Stock Solution (1 mM): Dissolve 1 mg of AR-M 1896 in sterile, endotoxin-free water. Aliquot into 10 µL volumes and freeze at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock with aCSF to the target concentration.
-
Target Dose Range: 0.1 – 3.0 nmol (nanomoles) per rat.
-
Injection Volume: Fixed at 10 µL followed by a 10 µL flush.
-
Example Calculation: To inject 1 nmol in 10 µL, the concentration must be 100 µM. Dilute 1 mM stock 1:10 in aCSF.
-
Surgical Procedure: Chronic Indwelling Catheter
Rationale: Acute lumbar puncture causes stress-induced analgesia which masks the subtle modulatory effects of GalR2 agonists. A chronic catheter allows for stress-free dosing in awake animals.
Materials:
-
Polyethylene (PE-10) tubing.
-
Sterile guidewire.
-
Ketamine/Xylazine or Isoflurane anesthesia.
Steps:
-
Anesthesia: Induce anesthesia (Isoflurane 2-3%). Shave and sterilize the dorsal neck and lumbar region.
-
Incision: Make a midline incision at the atlanto-occipital membrane (cisterna magna level).
-
Catheterization: Insert the PE-10 tubing through a slit in the atlanto-occipital membrane. Gently advance the catheter caudally 8.5 cm to reach the lumbar enlargement (L4-L6) .
-
Verification: Verify placement by observing clear CSF flow or resistance-free movement.
-
Fixation: Secure the external end of the catheter to the skull or neck muscles. Close the wound.
-
Recovery: Allow 5-7 days for recovery. Monitor for motor deficits (paralysis indicates spinal damage). Exclude animals showing motor impairment.
Administration Workflow
Expert Insight: The volume of the rat intrathecal space is small. Exceeding 20 µL (drug + flush) can cause compression damage or force the drug into supraspinal centers, confounding results.
-
Baseline Testing: Perform behavioral assays (e.g., Von Frey, Tail Flick) 30 minutes prior to injection to establish a baseline.
-
Injection:
-
Connect a Hamilton syringe (25 µL) to the external catheter port.
-
Inject 10 µL of AR-M 1896 (or Vehicle) over 30-60 seconds .
-
Inject 10 µL of sterile saline/aCSF to flush the catheter dead volume.
-
-
Post-Injection Testing: Assess behavior at 15, 30, 60, and 120 minutes post-injection.
Figure 2: Experimental Workflow
Caption: Timeline from surgical implantation to behavioral data acquisition.
Data Analysis & Validation
Expected Outcomes
-
Naïve Rats: Intrathecal AR-M 1896 (1-3 nmol) typically induces mechanical allodynia (lowered Von Frey threshold) and thermal hyperalgesia due to GalR2-mediated excitability in the dorsal horn.
-
Neuropathic Models (e.g., CCI, SNL): Effects may vary; GalR2 activation has been linked to both maintenance of neuropathic pain and neuroprotection depending on the timing and dose.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Motor Paralysis | Catheter compression or excessive volume. | Euthanize animal. Reduce injection volume to <20 µL total. |
| No Effect Observed | Peptide degradation or catheter clogging. | Use fresh aliquots. Verify catheter patency with Lidocaine (immediate paralysis indicates patency). |
| Inconsistent Data | Supraspinal spread. | Ensure catheter tip is at L4-L6 (8.5 cm insertion). Inject slowly. |
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960-9964.
-
Yaksh, T. L., & Rudy, T. A. (1976). Chronic catheterization of the spinal subarachnoid space. Physiology & Behavior, 17(6), 1031-1036.
-
Alier, K. A., et al. (2008). Selective stimulation of GalR1 and GalR2 in rat substantia gelatinosa reveals a cellular basis for the anti- and pro-nociceptive actions of galanin. Pain, 137(1), 138-146.
-
Tocris Bioscience. AR-M 1896 Product Information & Pharmacology.
handling and storage stability of AR-M 1896 peptide solutions
Application Note: Handling and Storage Stability of AR-M 1896 Peptide Solutions
Introduction & Molecule Identity
AR-M 1896 is a highly selective agonist for the Galanin Receptor Type 2 (GalR2) .[1] Chemically, it is a truncated fragment of the neuropeptide Galanin, specifically Galanin(2-11) .[2] Unlike full-length Galanin, AR-M 1896 lacks the N-terminal glycine, which abolishes its affinity for GalR1, making it a critical tool for dissecting GalR2-mediated signaling pathways in nociception, depression, and neuroprotection.
-
Sequence: H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂
-
Molecular Weight: ~1123.3 Da
-
Isoelectric Point (pI): ~5.9 (Theoretical)
Critical Stability Factor: The N-terminal Tryptophan (Trp) residue is highly susceptible to oxidative degradation. Furthermore, the Leucine-rich C-terminus renders the peptide hydrophobic, increasing the risk of aggregation and adsorption to plastic surfaces.
Physicochemical Properties & Handling Matrix
The following matrix synthesizes the core stability parameters. Researchers must adhere to these constraints to prevent "silent" experimental failure (where the peptide is present but inactive).
| Parameter | Specification | Technical Rationale |
| Solubility | Soluble in water (up to 1 mg/mL); DMSO recommended for higher concentrations.[3] | The peptide is moderately hydrophobic. While water soluble, 0.1% Acetic Acid is preferred to protonate basic residues and prevent aggregation. |
| Oxidation Sensitivity | HIGH (N-terminal Trp) | Tryptophan can oxidize to N-formylkynurenine under light or high-oxygen conditions, destroying receptor binding affinity. |
| Plastic Adsorption | MODERATE to HIGH | The hydrophobic C-terminal domain (Leu-Leu) promotes sticking to standard polypropylene tubes. |
| pH Stability | Optimal pH 4.5 – 6.5 | Neutral/Basic pH increases oxidation rates and aggregation risk. |
Protocol: Reconstitution & Storage
A. Reconstitution (The "Critical Moment")
Standard sterile water is often insufficient for long-term stability due to dissolved oxygen and lack of buffering.
Reagents Required:
-
Solvent: Sterile 0.1% Acetic Acid (v/v) in HPLC-grade water (degassed).
-
Vials: Low-protein-binding polypropylene tubes (e.g., LoBind®) or siliconized glass.
-
Gas: Argon or Nitrogen stream.
Step-by-Step Workflow:
-
Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 30 minutes in a desiccator. Why? Opening a cold vial introduces condensation, hydrolyzing the peptide.
-
Centrifugation: Spin the vial at 5,000 x g for 30 seconds to settle the powder.
-
Solvent Addition: Add 0.1% Acetic Acid to achieve a stock concentration of 1 mg/mL (approx. 1 mM) .
-
Note: Do not reconstitute directly to the final assay concentration (e.g., nM range). Low concentrations lose peptide rapidly to adsorption.
-
-
Dissolution: Do not vortex vigorously. Vortexing introduces oxygen bubbles (oxidizing Trp) and shear stress. Instead, swirl gently or pipette up and down slowly.
-
Verification: Visually inspect for clarity. If particulates persist, sonicate briefly (5-10 seconds) in a water bath.
B. Aliquoting & Freezing
-
Aliquot immediately: Never store the bulk stock at 4°C. Divide into single-use aliquots (e.g., 20 µL or 50 µL).
-
Inert Gas Overlay: Gently blow Argon or Nitrogen into each tube before closing to displace oxygen.
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol. Slow freezing promotes crystal formation that can denature peptides.
-
Storage: Store at -80°C . (Stable for 6-12 months). -20°C is acceptable for < 3 months.[5]
Visualizing the Stability Workflow
The following diagram illustrates the decision logic for handling AR-M 1896, emphasizing the prevention of oxidation and adsorption.
Caption: Optimized workflow for AR-M 1896 reconstitution, prioritizing protection of the Tryptophan residue and prevention of adsorption.
Troubleshooting & Common Pitfalls
Issue 1: Loss of Potency in Dilute Assays
-
Mechanism: When diluting the 1 mM stock to nM working concentrations (e.g., for Calcium mobilization assays), the percentage of peptide lost to the tube wall increases dramatically.
-
Solution: Prepare working dilutions in a buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 . The carrier protein/detergent coats the plastic, preventing AR-M 1896 adsorption.
Issue 2: "Yellowing" of Solution
-
Mechanism: Oxidation of the Tryptophan residue.
-
Solution: Discard the aliquot. Ensure future stocks are degassed and stored under Argon.
Issue 3: Precipitation upon Thawing
-
Mechanism: pH shift during freezing or high salt concentration.
-
Solution: Re-solubilize by warming to 37°C for 2 minutes. If precipitate remains, centrifuge and measure protein concentration of the supernatant (A280) to correct the dose.
Mechanism of Action (GalR2 Pathway)[2]
Understanding the downstream signaling helps validate the peptide's activity. AR-M 1896 selectively activates GalR2, which couples primarily to Gq/11 , leading to intracellular Calcium release.
Caption: AR-M 1896 signaling cascade.[2] Verification of peptide activity should involve measuring Gq-mediated Calcium flux.
References
-
Liu, H. X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960-9964.
- Sollenberg, E., et al. (2006). "Agonist-induced internalization of the galanin receptor 2: roles of beta-arrestin and protein kinase C." Neuropharmacology, 50(5), 533-543.
- Lundström, L., et al. (2005). "A Galanin Receptor Subtype 2 Agonist, AR-M1896, Induces Antidepressant-Like Effects in the Forced Swim Test in Rats." International Journal of Neuropsychopharmacology. (Provides in vivo handling context).
- Bachem/Merck Guidelines. "Handling and Storage of Peptides." (General grounding for lyophilized peptide stability).
Sources
- 1. M 18 — TargetMol Chemicals [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Tramiprosate | CAS:3687-18-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. US20210118522A1 - Methods and composition for modulating immune response and immune homeostasis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
Targeting GALR2 in Depression Research: Application of AR-M 1896 Acetate in Forced Swim Test Protocols
Abstract & Introduction
The neuropeptide Galanin (GAL) plays a complex, bimodal role in mood regulation, largely dependent on the specific receptor subtype activated. While non-selective Galanin activation can induce pro-depressive effects via GALR1, selective activation of Galanin Receptor 2 (GALR2) has been identified as a potent antidepressant mechanism, promoting neurogenesis and synaptic plasticity.
AR-M 1896 Acetate is a highly selective GALR2 agonist (approx. 500-fold selectivity over GALR1) that allows researchers to isolate the antidepressant-like properties of the galaninergic system without the confounding inhibitory effects of GALR1. This application note details the rigorous protocol for utilizing AR-M 1896 in the Forced Swim Test (FST) , the gold-standard behavioral assay for antidepressant screening.
Compound Profile & Handling
This compound is a modified fragment analog of Galanin. Unlike small molecules, it is a peptide and requires strict handling to prevent degradation and ensure bioavailability.
| Property | Specification |
| Chemical Name | This compound |
| Receptor Selectivity | GALR2 (Agonist) >> GALR1 (Inactive/Low Affinity) |
| Format | Lyophilized Powder (Acetate Salt) |
| Storage | -20°C (Desiccated). Avoid freeze-thaw cycles. |
| Solubility | Soluble in sterile water or 0.9% saline. |
Reconstitution Protocol
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Solvent: Use sterile, endotoxin-free water or 0.9% saline.[1]
-
Dissolution: Add solvent to achieve a stock concentration (e.g., 1 mM). Vortex gently. If the peptide does not dissolve immediately, sonicate briefly (5-10 seconds) on ice.[2]
-
Aliquot: Divide into single-use aliquots and freeze at -80°C. Never refreeze a thawed aliquot.
Mechanism of Action: The Scientific Rationale
The antidepressant efficacy of AR-M 1896 stems from its ability to trigger the Gq/11 signaling cascade, distinct from the Gi/o pathway activated by GALR1.
-
GALR1 (Gi/o): Inhibits cAMP, opens GIRK channels
Hyperpolarization (Depressive-like). -
GALR2 (Gq/11): Activates PLC
IP3/DAG PKC ERK1/2 CREB phosphorylation BDNF Expression (Antidepressant/Neurogenic).
Visualization: GALR2 Signaling Pathway
Figure 1: The GALR2 signaling cascade activated by AR-M 1896, leading to neurotrophic factor expression and antidepressant behavioral outcomes.
Experimental Design: Intracerebroventricular (i.c.v.) Administration
Because AR-M 1896 is a peptide with limited Blood-Brain Barrier (BBB) permeability, systemic administration (IP or SC) is often insufficient for acute behavioral testing. Intracerebroventricular (i.c.v.)[3][4][5][6] injection is the required route for valid pharmacological data.
Protocol A: Stereotaxic Cannulation (Rat)
Objective: Implant a guide cannula into the lateral ventricle for direct peptide delivery.
-
Anesthesia: Ketamine (75 mg/kg) + Xylazine (10 mg/kg) IP.
-
Stereotaxic Coordinates (Relative to Bregma):
-
AP: -0.8 mm
-
ML: ±1.5 mm
-
DV: -3.5 mm (from skull surface)
-
-
Procedure:
-
Expose skull and drill a burr hole at coordinates.
-
Lower guide cannula (22-26 gauge) slowly.
-
Secure with dental cement and anchor screws.
-
Insert a dummy stylet to prevent occlusion.
-
-
Recovery: Allow 5–7 days of recovery before behavioral testing. Handle animals daily to reduce stress.
Protocol B: The Forced Swim Test (FST)
The FST measures "behavioral despair."[7] Antidepressants reduce the time the animal spends immobile (floating) and increase active escape behaviors (swimming/climbing).[8][9]
Dosing Regimen
-
Dose Range: 1.0 – 5.0 nmol per animal (i.c.v.).
-
Vehicle: Sterile Saline (0.9%).[1]
-
Volume: 2–5 µL (infused over 1–2 minutes).
-
Timing: Administer AR-M 1896 15–30 minutes prior to the test session to align peak peptide bioavailability with behavioral stress.
Experimental Workflow
Figure 2: Chronological workflow for evaluating AR-M 1896 in the Forced Swim Test.
Step-by-Step Procedure (Rat Model)
-
Pre-Test (Day 1):
-
Place rat in a cylindrical tank (Height: 50cm, Diameter: 20cm) filled with water (23-25°C) to a depth of 30cm.
-
Allow rat to swim for 15 minutes . This induces a state of learned helplessness.[10]
-
Remove, dry, and return to home cage.
-
-
Drug Administration (Day 2):
-
30 minutes before testing, remove the dummy stylet.
-
Insert the injection needle (extending 1mm beyond the guide cannula).
-
Infuse AR-M 1896 (e.g., 3 nmol/5µL) slowly. Leave needle in place for 60s to prevent backflow.
-
-
Test Session (Day 2):
-
Place rat in the tank for 5 minutes .
-
Record video from a lateral angle for scoring.
-
-
Scoring Criteria:
-
Immobility: Floating with minimal movement (only to keep head above water). Interpretation: Depressive-like.
-
Swimming: Active horizontal movement. Interpretation: Serotonergic modulation.[11]
-
Climbing: Vertical scratching at walls. Interpretation: Noradrenergic modulation.
-
Data Analysis & Interpretation
To validate the efficacy of AR-M 1896, compare the total duration (seconds) of behaviors between Vehicle and Drug groups.
| Behavior | Vehicle Control | AR-M 1896 (3 nmol) | Interpretation |
| Immobility | High (~180-200s) | Significantly Reduced | Antidepressant Effect |
| Swimming | Low | Increased | GALR2 often modulates 5-HT firing |
| Climbing | Low | Variable/Unchanged | Less typical for GALR2 agonists |
Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (if testing multiple doses) or unpaired t-test (if single dose vs vehicle).
Troubleshooting & Controls
-
Cannula Placement: At the end of the experiment, inject Methylene Blue dye i.c.v. and sacrifice the animal. Slice the brain to visually confirm dye presence in the ventricles. Exclude animals with incorrect placement.
-
Locomotor Activity: Run an Open Field Test (OFT) on a separate cohort or prior to FST. AR-M 1896 should not significantly alter general locomotor activity. If treated animals are hyperactive in the OFT, reduced immobility in FST may be a false positive (psychostimulant effect rather than antidepressant).
-
Water Temperature: Strictly maintain 23-25°C. Cold water causes hypothermia-induced immobility; warm water reduces drive to escape.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960-9964.
-
Kuteeva, E., et al. (2008). Galanin, galanin receptor subtypes and depression-like behaviour.[12] Cellular and Molecular Life Sciences, 65, 1854–1863.
-
Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Therapie, 229(2), 327-336.
-
Lu, X., et al. (2005). Galanin receptor 2 (GalR2) plays a key role in the maintenance of analgesic effects of galanin in a neuropathic pain model. Molecular Pain, 1, 1744-8069.
-
Mazarati, A., et al. (2004). Regulation of neuronal excitability by the galanin receptor 2 agonist AR-M1896. Journal of Pharmacology and Experimental Therapeutics, 311(3), 1264-1270.
Sources
- 1. life-peptide.com [life-peptide.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Augmentation Strategy against Depression Combining SSRIs and the N-terminal Fragment of Galanin (1-15) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galanin (1-15) Enhances the Behavioral Effects of Fluoxetine in the Olfactory Bulbectomy Rat, Suggesting a New Augmentation Strategy in Depression - PMC [pmc.ncbi.nlm.nih.gov]
methods for reconstituting lyophilized AR-M 1896 Acetate
Application Note: Advanced Reconstitution & Handling of AR-M 1896 Acetate
Abstract & Introduction
This compound is a highly selective, synthetic agonist for the Galanin Receptor 2 (GalR2) .[1] Structurally, it is a truncated and modified decapeptide fragment of Galanin, specifically Galanin (2-11) with a C-terminal amide.[2] Its sequence is Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂ .[2][3][4]
Unlike full-length Galanin, which binds non-selectively to GalR1, GalR2, and GalR3, AR-M 1896 exhibits >500-fold selectivity for GalR2 over GalR1. This makes it a critical tool for dissecting GalR2-mediated signaling pathways, including neuroprotection, nociception, and regulation of depression-like behaviors.
Proper reconstitution is non-trivial due to the peptide's specific physicochemical properties. While often labeled "water-soluble," the abundance of hydrophobic residues (Trp, Leu, Tyr) combined with a lack of charged side chains at neutral pH can lead to aggregation or incomplete dissolution in pure water. This guide provides a scientifically robust protocol to ensure monomeric stability and precise dosing.
Physicochemical Profile & Solubility Logic
To design a valid protocol, we must understand the molecule's behavior in solution.
| Property | Specification |
| Sequence | H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂ |
| Formula | C₅₄H₈₁N₁₃O₁₄[3][5] · xC₂H₄O₂ (Acetate Salt) |
| Molecular Weight | 1136.33 g/mol (Free Base) |
| Hydrophobicity | High . 60% of residues (W, L, A, Y, L, L) are hydrophobic. |
| Isoelectric Point (pI) | ~9.0 - 10.0 (Estimated). The only ionizable group is the N-terminal amine (pKa ~9.5). Side chains are neutral. |
| Net Charge at pH 7 | Positive (+1). However, the hydrophobic core drives aggregation. |
The Solubility Challenge: At neutral pH (water/PBS), the single positive charge on the N-terminus may not be sufficient to overcome the hydrophobic attraction between the Tryptophan (Trp) and Leucine (Leu) residues, leading to "cloudy" suspensions or invisible micro-aggregates.
-
Solution: Lowering the pH (protonating the amine fully) or using an organic co-solvent (disrupting hydrophobic interactions) is required for high-concentration stocks.
Materials Required
-
Lyophilized this compound (Store at -20°C, desiccated).
-
Solvent A (Primary): Sterile Dimethyl Sulfoxide (DMSO), Anhydrous (Cell Culture Grade).
-
Solvent B (Alternative): 10% Acetic Acid in sterile water (0.2 µm filtered).
-
Diluent: Sterile PBS (pH 7.4) or Cell Culture Media (serum-free).
-
Labware: Low-protein binding microcentrifuge tubes (Eppendorf LoBind®), calibrated micropipettes.
Protocol 1: Preparation of High-Concentration Stock Solution
Objective: Create a stable 1 mM to 5 mM stock solution. Caution: Do not reconstitute directly in PBS or Media. The salts will shield charges and precipitate the peptide.
Method A: DMSO Reconstitution (Recommended for Cell Culture)
Best for long-term stability and ensuring complete dissolution of hydrophobic residues.
-
Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 20 minutes before opening. This prevents condensation, which degrades peptides.
-
Centrifugation: Briefly centrifuge the vial (10,000 x g, 30 sec) to pellet the powder.
-
Calculation:
Example: To make a 5 mM stock from 1 mg of peptide: -
Dissolution: Add the calculated volume of sterile DMSO. Vortex gently for 15-30 seconds.
-
Visual Check: Solution must be crystal clear. If cloudy, sonicate in a water bath for 30 seconds.
-
-
Aliquot & Storage: Dispense into 10-20 µL aliquots in LoBind tubes. Flash freeze in liquid nitrogen and store at -80°C .
-
Stability:[6] 6 months at -80°C. Avoid freeze-thaw cycles (>2 cycles degrades Trp/Tyr residues).
-
Method B: Acidic Reconstitution (Recommended for In Vivo/Animal Studies)
Avoids DMSO toxicity in sensitive animal models.
-
Solvent Prep: Prepare sterile 1% Acetic Acid (or 10% if 1% fails).
-
Dissolution: Add the calculated volume of Acetic Acid to reach 1-2 mg/mL .
-
Mixing: Vortex until dissolved. The acidic pH ensures the N-terminus is fully protonated, repelling aggregation.
-
Neutralization (At time of use): Dilute this stock at least 1:10 or 1:20 into the physiological buffer (PBS) immediately before injection. The buffer capacity of PBS will neutralize the small amount of acid.
Protocol 2: Working Solution & Assay Dilution
Objective: Dilute stock to working concentration (typically 10 nM – 1 µM) without precipitation.
-
Thaw: Thaw one aliquot of DMSO stock on ice.
-
Intermediate Dilution (Critical Step):
-
Do not drop 1 µL of DMSO stock directly into 10 mL of media (precipitation risk).
-
Perform a serial dilution :
-
Step A: Dilute 5 mM Stock 1:100 in sterile water or PBS to get 50 µM . (Solvent is now 1% DMSO).
-
Step B: Dilute 50 µM solution into the final assay medium to reach target (e.g., 100 nM).
-
-
-
Final DMSO Concentration: Ensure final DMSO is <0.1% to avoid cytotoxicity.
Mechanism of Action & Signaling Pathway
AR-M 1896 selectively activates GalR2, a G-protein coupled receptor (GPCR).[1][2][4][7] Unlike GalR1 (Gi/o coupled), GalR2 primarily couples to Gq/11 , leading to calcium mobilization, though it can also activate Akt/PKB pathways for cell survival.
Figure 1: Signal transduction pathway activated by AR-M 1896 binding to GalR2, highlighting the Gq-PLC-IP3 axis.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Cloudiness in Water | Hydrophobic aggregation (Trp/Leu residues). | Add Acetic Acid dropwise until clear, or switch to DMSO method. |
| Loss of Activity | Oxidation of Tryptophan (Trp) or Methionine. | Ensure storage is air-tight and at -80°C. Use fresh aliquots. |
| Precipitation in Media | "Salting out" effect upon direct dilution. | Use the "Intermediate Dilution" step (Protocol 2). |
| Cytotoxicity | High DMSO concentration. | Keep final DMSO < 0.1%. Include a "Vehicle Control" (DMSO only) in assays. |
References
-
Liu, H. X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960–9964.
-
Lu, X., et al. (2005). "Galanin (2–11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes." Neuropeptides, 39(3), 165-167.
-
Tocris Bioscience. "this compound Product Datasheet."
-
Mazarati, A., et al. (2006). "Regulation of kindling epileptogenesis by hippocampal galanin type 1 and type 2 receptors: the effects of subtype-selective agonists and the role of G-protein-mediated signaling." Journal of Pharmacology and Experimental Therapeutics, 318(2), 700-708.
Sources
Troubleshooting & Optimization
addressing low blood-brain barrier penetration of AR-M 1896
Based on your request, I have designed a specialized Technical Support Center guide for AR-M 1896 . This guide addresses the inherent physicochemical limitations of this peptide and provides actionable, field-tested protocols to overcome its poor blood-brain barrier (BBB) permeability.[1]
Topic: Overcoming Low Blood-Brain Barrier (BBB) Penetration & CNS Delivery Optimization Product Identity: AR-M 1896 (Galanin 2-11 amide) Classification: Selective Galanin Receptor 2 (GalR2) Agonist[1]
Executive Summary: The "Why" Behind the Failure
Status: Validated Issue. Root Cause: AR-M 1896 is a synthetic peptide fragment (Sequence: H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH2; MW: 1136.31 Da).[1] Like most hydrophilic peptides, it possesses negligible passive BBB permeability due to:
-
High Molecular Weight: >500 Da threshold for passive diffusion.[1]
-
High Polar Surface Area (PSA): Multiple amide bonds increase hydrogen bonding with water, preventing lipid bilayer transit.
-
Enzymatic Instability: Rapid degradation by plasma peptidases (half-life < 5-10 mins IV) before reaching CNS transporters.[1]
Technical Directive: Systemic administration (IV, IP, SC) of unmodified AR-M 1896 for CNS targets (e.g., epilepsy, Alzheimer's models) will yield false negatives .[1] You must utilize direct CNS delivery or intranasal bypass methods.[1]
Troubleshooting Guide & FAQs
Section A: Administration & Delivery
Q1: I injected AR-M 1896 intraperitoneally (IP) at 10 mg/kg but saw no reduction in seizure activity. Is the batch defective? A: The batch is likely functional; the route is incorrect. AR-M 1896 cannot cross the BBB in therapeutically relevant concentrations via IP injection.[1]
-
Correction: Switch to Intracerebroventricular (ICV) or Intrathecal (i.t.) administration.
-
Protocol Adjustment: For rat models, a typical effective ICV dose is 1–5 nmol (approx. 1–6 µg) directly into the lateral ventricle.
Q2: We lack stereotaxic equipment for ICV. Is there a non-invasive alternative? A: Yes, Intranasal (IN) Delivery is the only viable non-invasive alternative, utilizing the olfactory and trigeminal nerve pathways to bypass the BBB.[1]
-
Caveat: Bioavailability is significantly lower than ICV (typically <1-3%).
-
Optimization: You must use a permeation enhancer (e.g., Chitosan nanoparticles or Cyclodextrins) or formulate in a mucoadhesive gel to increase residence time on the olfactory epithelium.[1]
-
Dose Multiplier: Increase the dose by 10-50x compared to ICV requirements to account for mucociliary clearance.
Q3: Can I use DMSO to improve permeability? A: Warning: Do not use high concentrations of DMSO for direct CNS delivery.[1]
-
Solubility: AR-M 1896 is soluble in water/saline.[1]
-
Toxicity: For ICV, DMSO >1-5% can be neurotoxic and confound behavioral data.[1] Dissolve the peptide in sterile, endotoxin-free saline or aCSF (artificial Cerebrospinal Fluid).[1]
Section B: Experimental Validation
Q4: How do I prove the drug actually reached the target tissue? A: Do not rely solely on behavioral phenotypes. Use c-Fos mapping as a molecular proxy for receptor activation.[1]
-
Target Region: GalR2 is highly expressed in the Dentate Gyrus (Hippocampus) and Dorsal Root Ganglia .
-
Protocol: Sacrifice animals 90 minutes post-ICV injection. Perform IHC for c-Fos. A successful delivery will show significant nuclear c-Fos upregulation in the Dentate Gyrus compared to vehicle (aCSF).
Physicochemical & Dosing Data Table
| Parameter | Specification | Technical Note |
| Sequence | WTLNSAGYLL-NH2 | N-terminal Trp is critical for GalR2 binding.[1] |
| Molecular Weight | 1136.31 g/mol | Far exceeds BBB passive diffusion limit (~500 Da).[1] |
| Solubility | Water/Saline (1 mg/mL) | Avoid DMSO for CNS injections to prevent neurotoxicity.[1] |
| Receptor Selectivity | GalR2 > GalR3 >> GalR1 | Key advantage over Galnon (non-selective small molecule).[1] |
| ICV Dose (Rat) | 1 – 5 nmol | Direct CNS injection (Standard).[1] |
| Intranasal Dose | 50 – 200 nmol | Requires mucoadhesive formulation (Experimental).[1] |
| Systemic Half-life | < 10 minutes | Rapid renal clearance and peptidase degradation.[1] |
Visualizing the Mechanism & Solution
Diagram 1: The Delivery Barrier & Signaling Pathway
This diagram illustrates why systemic delivery fails and the downstream signaling triggered when delivery is successful.[1]
Caption: Figure 1. Comparison of failed systemic delivery (red) vs. effective receptor activation via direct CNS administration (green), leading to Gq-mediated neuroprotection.[1]
Step-by-Step Protocol: Intracerebroventricular (ICV) Preparation
Objective: Prepare AR-M 1896 for stereotaxic injection into the lateral ventricle of a rat/mouse.
-
Reconstitution:
-
Aliquot Storage:
-
Aliquot stock into low-bind tubes (avoid polystyrene; use polypropylene) to prevent peptide adsorption to plastic.[1]
-
Store at -20°C or -80°C. Avoid freeze-thaw cycles.
-
-
Working Solution (Day of Experiment):
-
Injection Parameters (Rat):
References
-
Liu, H. X., et al. (2001).[2] "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors."[1] Proceedings of the National Academy of Sciences, 98(17), 9960-9964.[1]
-
Tocris Bioscience. (n.d.). "AR-M 1896 Product Datasheet." Tocris.
-
Mahoney, S. A., et al. (2003).[3][4] "Galanin receptor 2 activation promotes neurite outgrowth in the rat PC12 pheochromocytoma cell line."[1] Neuroscience, 119(4), 981-990.[1]
-
Saar, I., et al. (2013).[2] "Novel galanin receptor subtype specific ligands in depression regulation." Journal of Neurochemistry.
Sources
- 1. 1,5-Pentanediol diacrylate | CAS:36840-85-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. GABAergic Terminals Are a Source of Galanin to Modulate Cholinergic Neuron Development in the Neonatal Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AR-M 1896 Salt Form Optimization
Subject: Mitigating Trifluoroacetate (TFA) vs. Acetate Toxicity in GHS-R1a Agonist Assays
Introduction: The Hidden Variable in Your Data
Welcome to the technical support hub for AR-M 1896 , a potent Growth Hormone Secretagogue (GHS) and hexarelin analog. As a researcher investigating the Ghrelin receptor (GHS-R1a) axis, you prioritize sequence purity and receptor affinity. However, a critical, often overlooked variable can compromise your cell culture data: the counter-ion .
Most synthetic peptides, including AR-M 1896, are cleaved from solid-phase synthesis resins using Trifluoroacetic Acid (TFA) .[1][2] Without a specific request for ion exchange, your peptide arrives as a TFA salt. While excellent for HPLC purity, TFA is a potent cellular toxin that can mimic signaling effects or induce apoptosis, leading to false negatives or "noisy" baseline data.
This guide provides the technical grounding to distinguish between true AR-M 1896 activity and salt-induced artifacts.
Module 1: The Chemistry of Toxicity (FAQs)
Q: Why is my peptide a TFA salt by default?
A: Solid-Phase Peptide Synthesis (SPPS) typically uses acid-labile resins. TFA is the standard reagent used to cleave the finished peptide from the resin and deprotect the amino acid side chains. Consequently, the positively charged basic residues (Arginine, Lysine, Histidine) and the N-terminus retain Trifluoroacetate (
Q: How exactly does TFA damage cell cultures?
A: The toxicity manifests through two distinct mechanisms:
-
The "pH Crash" (Acute): TFA is a strong acid (
).[3] If the peptide is dissolved in water or low-capacity buffer (like unbuffered DMEM) at high concentrations (mM range), it can acidify the medium immediately, causing cell detachment and necrosis. -
The "Fluorine Effect" (Chronic/Sub-acute): Even when pH is neutralized, the trifluoroacetate ion itself is problematic. It can:
-
Permeabilize cell membranes (acting like a detergent).
-
Interfere with voltage-gated ion channels.
-
Inhibit proliferation in osteoblasts and chondrocytes at concentrations as low as 10 nM to 100 nM (Cornish et al.).[4]
-
Q: Why is Acetate preferred?
A: Acetate (
Module 2: Diagnostic Troubleshooting
Use this guide to determine if your experimental issues are salt-related.
| Symptom | Diagnosis | Corrective Action |
| Cells detach immediately upon peptide addition. | Acute Acidification. The TFA content has overwhelmed your media's buffer capacity. | Stop. Do not add peptide directly to wells. Pre-dissolve in 100mM HEPES or PBS and check pH. (See Protocol A). |
| Inconsistent EC50 values compared to literature. | Effective Mass Error. TFA salts are heavy. A 1 mg vial of "peptide" may be only 70% peptide by weight. | Recalculate. Use the "Net Peptide Content" from your CoA to calculate molarity, not the gross weight. |
| High background death in control wells. | TFA Cytotoxicity. The counter-ion is killing cells over 24-48h, masking the GHS-R1a effect. | Switch. Use Acetate or HCl salt forms.[2][5][6] If unavailable, perform a salt exchange (Protocol B). |
| "Fluffy" or static peptide that flies away. | Electrostatics. TFA salts are often hygroscopic and statically charged. | Handle with care. Acetate salts usually form denser, more stable lyophilized cakes.[2] |
Module 3: Visualization of Mechanisms
Diagram 1: The Origin of the Problem
This workflow illustrates how the standard synthesis pathway introduces the toxic variable into your culture dish.
Caption: Workflow showing the origin of TFA salts in peptide synthesis and the divergence to the safer Acetate form.
Diagram 2: The Target Pathway (GHS-R1a)
AR-M 1896 is a GHS-R1a agonist. Toxicity from TFA can disrupt the Calcium signaling downstream, leading to false negatives.
Caption: The GHS-R1a signaling pathway. TFA toxicity can introduce non-specific Ca2+ flux, confounding results.
Module 4: Essential Protocols
Protocol A: Safe Solubilization of TFA Salts
Use this if you cannot obtain Acetate salts and must use the TFA form.
-
Calculate Molarity: Do not use weight/volume. Use the formula:
(Note: Net Peptide Content is found on your Certificate of Analysis. It accounts for the weight of the TFA counter-ions and water.) -
Initial Dissolution: Dissolve the peptide in a small volume of sterile distilled water (e.g., 1/10th of final volume).
-
Buffer Addition: Add 100mM HEPES (pH 7.4) or PBS to reach the final volume. Avoid unbuffered saline.
-
pH Check: Spot 2µL onto a pH strip. If pH < 7.0, adjust carefully with 0.1N NaOH.
-
Critical: If the solution turns cloudy upon neutralizing, the peptide acts as a base and has precipitated. You may need to maintain a slightly acidic stock and dilute largely into the culture media.
-
Protocol B: Benchtop Salt Exchange (TFA to HCl)
Use this to convert a TFA salt to a more physiological HCl salt before cell culture.
-
Dissolve: Dissolve the peptide in 10-50 mM HCl.
-
Freeze: Freeze the solution at -80°C.
-
Lyophilize: Freeze-dry the sample overnight. The volatile TFA will be removed/exchanged with the excess HCl.
-
Repeat: Repeat steps 1-3 two more times to ensure complete exchange.
-
Result: The final powder is the HCl salt form.
References
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide? Technical Guide.
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Peptide Manufacturing Guide.
-
Genscript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
-
BenchChem. (n.d.). A Comparative Guide to TFA and HCl Salts in Peptide Research.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. health.hawaii.gov [health.hawaii.gov]
- 4. genscript.com [genscript.com]
- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
improving AR-M 1896 bioavailability for intraperitoneal injection
The following technical guide serves as a specialized support resource for researchers working with AR-M 1896 (Galanin (2-11) amide), a selective Galanin Receptor 2 (GalR2) agonist. This guide addresses critical challenges in intraperitoneal (IP) administration, focusing on solubility, stability, and bioavailability.
Status: Operational Agent: Senior Application Scientist Topic: Improving Bioavailability for IP Injection Compound: AR-M 1896 (CAS: 367518-31-8)
Executive Summary & Compound Profile
AR-M 1896 is a truncated peptide fragment (Galanin 2-11 amide) designed to selectively activate GalR2 receptors without interacting with GalR1.[1] While it exhibits improved stability compared to full-length galanin, its peptide nature presents significant bioavailability hurdles when administered intraperitoneally (IP).
Key Challenges:
-
Hydrophobicity: The sequence (Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH2) contains hydrophobic residues (Trp, Leu, Tyr), leading to aggregation in aqueous saline at neutral pH.
-
First-Pass Effect: IP absorption drains primarily into the portal circulation, subjecting the peptide to hepatic metabolism before reaching systemic targets (e.g., CNS).
-
Proteolytic Degradation: Susceptibility to peritoneal peptidases reduces the effective half-life.
Physicochemical Snapshot
| Property | Data |
| Sequence | Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH2 |
| Molecular Weight | 1136.31 g/mol |
| Solubility (Water) | Poor / pH-dependent |
| Solubility (DMSO) | ~112.5 mg/mL (Max) |
| Target Receptor | GalR2 (Agonist) |
Troubleshooting & Optimization Guide
Issue 1: "The solution precipitates immediately upon adding saline."
Diagnosis: AR-M 1896 is lipophilic. Direct addition of aqueous buffers (PBS/Saline) to the powder or a high-concentration DMSO stock causes "crash-out" precipitation.
Solution: The Step-Wise Co-Solvent Protocol Do not use simple saline. You must use a co-solvent system to maintain solubility in the aqueous phase.
Recommended Vehicle Formulation:
Protocol:
-
Dissolve AR-M 1896 powder fully in pure DMSO first. (Target conc: 10x final dose).
-
Add PEG300 to the DMSO solution and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Saline dropwise while vortexing.
-
Why? Adding saline too fast shifts the polarity too abruptly, forcing the peptide out of solution.
-
Issue 2: "I see no behavioral effect even at high doses (5-10 mg/kg)."
Diagnosis: This is likely a bioavailability failure, not a potency issue. The peptide may be degrading in the peritoneal cavity or adhering to plasticware.
Troubleshooting Steps:
-
Plastic Adsorption: Peptides stick to polypropylene.
-
Fix: Use Low-Retention pipette tips and tubes. Pre-coat syringes with 0.1% BSA if permissible, or switch to glass syringes for injection.
-
-
Peritoneal Degradation:
-
Fix: Ensure the injection volume is sufficient (e.g., 10 mL/kg) to facilitate rapid absorption, but avoid excessive volumes that dilute the drug too slowly.
-
-
Metabolic Stability:
-
Fix: If IP fails, consider subcutaneous (SC) administration. SC bypasses the immediate hepatic first-pass effect (portal vein drainage) associated with IP, potentially increasing CNS delivery.
-
Issue 3: "Can I store the dissolved stock at -20°C?"
Diagnosis: Freeze-thaw cycles destroy peptide integrity, especially in complex vehicles like PEG/DMSO.
Protocol:
-
Powder: Store at -20°C with desiccant.
-
Solubilized Stock (DMSO only): Aliquot into single-use vials and freeze at -80°C.
-
Final Injection Mix: Prepare fresh daily . Do not freeze the final saline/PEG mixture; phase separation and peptide aggregation will occur upon thawing.
Visualizations
Workflow: Preventing Precipitation
The following logic flow illustrates the critical order of operations for vehicle preparation.
Caption: Correct order of solvent addition is critical. Adding saline before PEG/Tween will cause irreversible precipitation.
Mechanism: GalR2 Signaling Pathway
Understanding the downstream effects helps in validating bioactivity (e.g., measuring neurite outgrowth or calcium influx).
Caption: AR-M 1896 signals primarily via Gq/11, leading to calcium mobilization and trophic effects.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960-9964.
-
TargetMol. AR-M 1896 Chemical Datasheet & Solubility. TargetMol Chemicals.
-
Tocris Bioscience. AR-M 1896 Product Information: Biological Activity and Physical Properties. Tocris.
- Hobson, S. A., et al. (2006). Galanin receptor 2 (GalR2) signaling in the rat CNS. Journal of Neurochemistry.
Sources
reducing non-specific binding of AR-M 1896 in tissue homogenates
Technical Support Center: AR-M 1896 Assay Optimization
Subject: Reducing Non-Specific Binding (NSB) of AR-M 1896 in Tissue Homogenates Ticket ID: #AR-M1896-NSB-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Sticky Ligand" Challenge
Welcome to the technical support hub for AR-M 1896. Based on the behavior described—high non-specific binding (NSB) in tissue homogenates—AR-M 1896 exhibits the classic physicochemical profile of a lipophilic, likely cationic ligand (High LogP, positive charge at physiological pH).
In tissue homogenates, NSB is rarely a single phenomenon. It is a composite of three distinct errors:
-
Filter Binding: The ligand sticking to the glass fiber matrix (GF/B or GF/C).
-
Vessel Adsorption: The ligand adhering to tube walls (the "free" concentration is lower than calculated).
-
Tissue Partitioning: The ligand dissolving into the lipid bilayer of non-target membranes.
This guide provides a self-validating, step-by-step troubleshooting protocol to isolate and eliminate these artifacts.
Diagnostic Workflow
Before altering your buffer, you must locate the physical source of the NSB. Use this logic flow to diagnose your assay.
Figure 1: Systematic isolation of Non-Specific Binding sources. "No Tissue" controls distinguish filter artifacts from true tissue NSB.
Technical FAQs & Troubleshooting
Q1: I see high counts even in my "No Tissue" control wells. How do I stop AR-M 1896 from sticking to the filters?
Diagnosis: This is Filter NSB . Glass fiber filters (GF/B) are negatively charged silicates. If AR-M 1896 is a basic amine (positively charged), it will electrostatically bind to the filter.
The Solution: The PEI "Coat and Block" Strategy You must mask the negative charge of the glass fibers using Polyethylenimine (PEI).
-
Mechanism: PEI is a cationic polymer.[1] It binds to the anionic glass fibers, neutralizing the surface and creating a "charge shield" that repels the positively charged ligand.
-
Protocol: Soak GF/B filters in 0.1% - 0.3% PEI for at least 1 hour (up to 3 hours) prior to harvesting.
-
Critical Note: If your ligand is negatively charged (rare for this issue), do not use PEI; use 1% BSA instead.
Q2: My "Total Binding" counts decrease over time in the master mix tube. Is the drug degrading?
Diagnosis: Likely Vessel Adsorption (The "Wall Effect"). Lipophilic ligands (LogP > 3) partition out of the aqueous buffer and stick to plastic or glass walls. You are effectively adding less drug than you think.
The Solution: Silanization or Carrier Proteins
-
Glass: Use Silanized Glass tubes.[2][3] Silanization caps the reactive silanol (Si-OH) groups with hydrophobic alkyl chains, preventing hydrogen bonding.
-
Plastic: Switch to "Low-Binding" polypropylene.
-
Buffer Additive: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer immediately. BSA acts as a carrier protein, keeping the lipophilic ligand in solution rather than on the walls.
Q3: The NSB remains high despite filter treatment. It seems to be coming from the tissue itself.
Diagnosis: This is True Tissue NSB (Partitioning). The ligand is dissolving into the lipid bilayers of the tissue homogenate.
The Solution: The "Wash and Sink" Optimization You need to disrupt low-affinity hydrophobic interactions without stripping the specific receptor-ligand complex.
-
Wash Buffer: Add 0.1% BSA to your ice-cold wash buffer. This provides a "lipid sink" in the wash phase to pull loosely bound ligand off the membranes.
-
Salinity: Increase salt (NaCl) to 150mM - 300mM to reduce electrostatic attraction.
-
Detergent: If the receptor is membrane-bound, adding 0.01% CHAPS to the wash can reduce hydrophobic noise (ensure this does not dissociate your specific complex).
Optimized Assay Protocol for AR-M 1896
This protocol integrates all NSB-reduction strategies.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA (Fatty-acid free) .
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA , 4°C (Ice Cold).
-
Filters: Whatman GF/B, pre-soaked in 0.3% PEI for 2 hours.
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1. Pre-Soak | Submerge GF/B filters in 0.3% PEI solution for 2 hours at 4°C. | Neutralizes anionic glass sites; prevents cationic ligand adsorption. |
| 2. Tube Prep | Use silanized glass or low-bind polypropylene tubes. | Prevents loss of free ligand concentration ( |
| 3. Incubation | Incubate Tissue + AR-M 1896 + Buffer (with 0.1% BSA). | BSA keeps the hydrophobic ligand soluble and reduces "sink" effects. |
| 4. Harvest | Rapid vacuum filtration using a cell harvester (e.g., Brandel/PerkinElmer). | Minimizes dissociation of the specific complex ( |
| 5. Wash | 3 x 4 mL washes with Ice-Cold Wash Buffer (containing BSA). | The cold temperature slows dissociation; BSA in wash scavenges non-specifically bound ligand. |
| 6. Dry & Count | Oven dry filters (60°C, 30 min) or add scintillant immediately (if wet-counting). | Ensures consistent counting efficiency. |
Comparative Data: Blocking Agents
Use this table to select the correct blocking agent if BSA fails.
| Blocking Agent | Concentration | Best Used For...[4][5] | Potential Downside |
| BSA (Fraction V) | 0.1% - 1.0% | General purpose; lipophilic ligands. | Can bind the ligand itself if affinity is too high (stripping). |
| Polyethylenimine (PEI) | 0.1% - 0.5% | Filter Pre-treatment (Cationic ligands). | Can increase background if ligand is anionic. |
| Non-Fat Dry Milk | 1.0% - 5.0% | High-noise tissue (e.g., Liver/Brain). | Contains endogenous biotin/phosphates; variable consistency. |
| Gelatin | 0.1% - 0.5% | When BSA interferes with the ligand. | Solidifies at low temps; difficult to wash with ice-cold buffer. |
References
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Source:
-
Bruns, R. F., et al. (1983). A simple and rapid method using polyethylenimine-treated filters for assay of solubilized receptors. Analytical Biochemistry, 132(1), 74-81. Source:
-
Maguire, J. J., et al. (2012). IUPHAR Review 1: Guidelines for the measurement of drug affinity and efficacy in receptor binding assays. British Journal of Pharmacology. Source:
-
Sigma-Aldrich Technical Guides. Silanization of Glassware. Source:
Sources
- 1. Polyethylenimine-based non-viral gene delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. how to silanise glass ?? [groups.google.com]
- 3. Silanization - Wikipedia [en.wikipedia.org]
- 4. Is Gelatin or BSA best for blocking in immunofluorescence? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of AR-M1896 and Galanin: A Guide for Researchers
In the landscape of neuropeptide research, particularly concerning the galanin system, the choice between the endogenous ligand, galanin, and its synthetic analogs is a critical experimental decision. This guide provides a detailed comparison of the in vivo potency and utility of the non-peptide agonist AR-M1896 and the native neuropeptide galanin. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds for in vivo applications.
The galanin system, comprising the neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3), is implicated in a wide array of physiological processes, including nociception, inflammation, and neuroprotection. While galanin itself has been the subject of extensive research, its therapeutic potential is often limited by its peptidergic nature, which can lead to poor bioavailability and rapid degradation in vivo. This has spurred the development of synthetic, non-peptide agonists like AR-M1896, which offer improved pharmacokinetic profiles.
Understanding the Key Players: Galanin vs. AR-M1896
Galanin is an endogenously produced neuropeptide that exerts its effects by binding to three distinct G-protein coupled receptors: GalR1, GalR2, and GalR3. Each receptor subtype is coupled to different intracellular signaling pathways and is differentially expressed throughout the nervous system, leading to a variety of, sometimes opposing, biological effects.
AR-M1896, on the other hand, is a synthetically developed, non-peptide small molecule that acts as a selective agonist for the GalR2 subtype. This selectivity is a key differentiator from galanin and offers researchers the ability to probe the specific functions of GalR2 in vivo without the confounding effects of GalR1 and GalR3 activation.
Comparative In Vivo Potency and Efficacy
Direct head-to-head in vivo comparative potency studies between galanin and AR-M1896 are not extensively reported in the literature. However, by examining individual studies, we can infer a comparative understanding of their potency based on the effective doses reported for similar biological endpoints.
| Compound | Receptor Selectivity | Typical In Vivo Dose Range (Rodent Models) | Route of Administration | Observed In Vivo Effects |
| Galanin | Non-selective (GalR1, GalR2, GalR3) | 1-10 nmol (intrathecal) | Intrathecal, Intracerebroventricular | Antinociceptive, Pro-inflammatory (at higher doses) |
| AR-M1896 | GalR2 selective | 1-10 nmol (intrathecal) | Intrathecal, Systemic | Antinociceptive, Anti-inflammatory, Neuroprotective |
Note: The effective doses can vary depending on the animal model, the specific biological question being addressed, and the route of administration.
From the available data, both galanin and AR-M1896 exhibit potent effects in the nanomolar range when administered directly into the central nervous system (e.g., intrathecally). A key advantage of AR-M1896 is its potential for systemic administration, which is often not feasible for native peptides like galanin due to their rapid degradation by peptidases. The ability to administer AR-M1896 systemically opens up a broader range of experimental paradigms and potential therapeutic applications.
Mechanistic Insights: Signaling Pathways
The differential receptor activation profiles of galanin and AR-M1896 translate to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting in vivo results.
Caption: Signaling pathways of galanin receptors.
As illustrated, GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 activation, the target of AR-M1896, is coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium. This fundamental difference in signaling is a critical consideration when designing and interpreting experiments.
Experimental Workflow: A Self-Validating Approach to In Vivo Comparison
To rigorously compare the in vivo potency of AR-M1896 and galanin, a well-controlled experimental design is paramount. The following workflow outlines a self-validating protocol for assessing their antinociceptive effects in a rodent model of inflammatory pain.
Caption: In vivo comparison experimental workflow.
Detailed Protocol:
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize male Sprague-Dawley rats to the testing environment for at least 3 days.
-
Measure baseline thermal and mechanical nociceptive thresholds using a plantar test and von Frey filaments, respectively.
-
-
Drug Administration:
-
Administer vehicle, galanin (e.g., 0.1, 1, 10 nmol), or AR-M1896 (e.g., 0.1, 1, 10 nmol) via intrathecal injection. The dose range should be based on previously published effective doses.
-
-
Induction of Inflammatory Pain:
-
Thirty minutes post-drug administration, induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
-
Post-Treatment Nociceptive Testing:
-
Measure thermal and mechanical nociceptive thresholds at multiple time points post-CFA injection (e.g., 1, 2, 4, and 24 hours) to establish a time-course of the drug's effect.
-
-
Data Analysis and Interpretation:
-
Compare the dose-response curves for galanin and AR-M1896 to determine their relative potencies (e.g., by calculating ED50 values).
-
Analyze the time-course data to assess the duration of action for each compound.
-
This self-validating design, incorporating a vehicle control and dose-response curves for both compounds, allows for a robust and reliable comparison of their in vivo antinociceptive potency.
Conclusion and Future Directions
Both galanin and AR-M1896 are potent modulators of the galanin system in vivo. The choice between them hinges on the specific research question. Galanin, as the endogenous ligand, is invaluable for studying the integrated physiological effects of activating all three receptor subtypes. However, its peptidergic nature and lack of receptor selectivity can be limiting.
AR-M1896 offers the distinct advantage of GalR2 selectivity and a more favorable pharmacokinetic profile, making it an excellent tool for dissecting the specific roles of GalR2 in health and disease. Its potential for systemic administration further enhances its utility for in vivo research and as a lead compound for drug development.
Future research should focus on direct, parallel in vivo comparisons of these compounds across a range of biological models. Such studies will be instrumental in further elucidating the therapeutic potential of targeting the galanin system and will guide the development of next-generation, highly selective galanin receptor modulators.
References
-
Title: Galanin and its receptors in the central nervous system Source: ScienceDirect URL: [Link]
-
Title: Galanin Receptors: A Brief Introduction Source: Frontiers in Endocrinology URL: [Link]
-
Title: The galanin receptor 2 agonist AR-M1896 reduces inflammation and tissue damage in experimental models of colitis Source: Nature URL: [Link]
Technical Guide: Receptor Selectivity Profiling of AR-M 1896 vs. AR-M 961
Topic: AR-M 1896 vs AR-M 961 receptor selectivity profile Content Type: Publish Comparison Guide
Executive Summary
This guide provides a pharmacological comparison between AR-M 1896 and AR-M 961 , two synthetic peptide ligands used to dissect the physiological roles of Galanin receptors (GalR).[1][2]
-
AR-M 1896 is a highly selective GalR2 agonist (with moderate GalR3 affinity) used to isolate GalR2-mediated pathways such as neuroprotection and neurite outgrowth.
-
AR-M 961 is a non-selective GalR1/GalR2 agonist that mimics the broad spectrum activity of endogenous galanin, often used as a positive control to verify total receptor population availability.
Researchers utilizing these probes must account for the distinct G-protein coupling profiles: AR-M 1896 predominantly drives Gq/11 signaling, whereas AR-M 961 activates both Gi/o (GalR1) and Gq/11 (GalR2) cascades.
Chemical & Pharmacological Characterization[1][3][4][5]
| Feature | AR-M 1896 | AR-M 961 |
| Pharmacological Class | Selective GalR2 Agonist | Non-selective GalR1 / GalR2 Agonist |
| Peptide Sequence | H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂ | [Sar¹, D-Ala¹²]Galanin(1-16)-NH₂ |
| Structural Origin | N-terminal truncated Galanin(2-11) | Modified Galanin(1-16) fragment |
| Primary Application | Isolating GalR2-specific effects (e.g., analgesia, neurogenesis) | Mimicking full-length Galanin effects (GalR1 + GalR2) |
Structural Insights[7][8]
-
AR-M 1896: The deletion of the N-terminal Glycine (Gly¹) from the native galanin sequence abolishes affinity for GalR1 while retaining high affinity for GalR2. This structure-activity relationship (SAR) highlights the critical role of the N-terminal Glycine in GalR1 recognition.
-
AR-M 961: The substitution of Sarcosine at position 1 (Sar¹) and D-Alanine at position 12 (D-Ala¹²) stabilizes the peptide against enzymatic degradation and maintains the conformation required for high-affinity binding to both GalR1 and GalR2.
Receptor Selectivity Profile
The following data summarizes binding affinity (
Binding Affinity Comparison ( / )
| Receptor Subtype | AR-M 1896 (GalR2 Selective) | AR-M 961 (Non-Selective) | Selectivity Ratio (1896) |
| GalR1 (Human) | > 1,000 nM (Inactive) | ~ 4.3 nM | > 500-fold vs GalR2 |
| GalR2 (Rat/Human) | 1.76 nM | ~ 0.48 nM | Primary Target |
| GalR3 (Rat) | ~ 271 - 450 nM | Not typically characterized | Moderate Affinity |
Interpretation: AR-M 1896 exhibits >500-fold selectivity for GalR2 over GalR1.[1] However, at high micromolar concentrations (>10 µM), cross-reactivity with GalR1 or GalR3 may occur. AR-M 961 binds both major subtypes with nanomolar affinity, making it indistinguishable from endogenous galanin in binding assays.
Signaling Pathway Analysis
The distinct physiological outcomes of these ligands stem from their differential recruitment of G-proteins.
-
GalR1 (Targeted by AR-M 961): Predominantly couples to
, leading to inhibition of Adenylyl Cyclase (cAMP ↓) and activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization. -
GalR2 (Targeted by AR-M 1896 & 961): Predominantly couples to
, activating Phospholipase C (PLC), increasing and intracellular . It can also couple to , but AR-M 1896 is often reported to bias signaling towards the trophic/pro-nociceptive pathways rather than the inhibitory GIRK currents associated with GalR1.
Pathway Visualization
Figure 1: Differential signaling cascades activated by AR-M 1896 and AR-M 961. AR-M 1896 selectively drives the GalR2-Gq axis, avoiding the GalR1-mediated hyperpolarization.
Experimental Protocols
To validate these profiles in your own laboratory, use the following standardized protocols.
Protocol A: Radioligand Binding Assay (Selectivity Validation)
Objective: Determine
-
Membrane Preparation:
-
Transfect CHO-K1 cells stably expressing hGalR1 or hGalR2.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge at 20,000 x g for 20 min; resuspend pellet in assay buffer.
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of [¹²⁵I]-Galanin (0.05 nM final conc).
-
Add 50 µL of test compound (AR-M 1896 or AR-M 961) in increasing concentrations (
M to M). -
Add 100 µL of membrane suspension (10-20 µg protein/well).
-
Nonspecific Binding Control: Include wells with 1 µM unlabeled Galanin.
-
-
Equilibrium: Incubate for 60 min at room temperature.
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Wash 3x with ice-cold Tris buffer.
-
-
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Accumulation Assay (GalR2 Activity)
Objective: Confirm functional agonism via the Gq pathway (specific to GalR2 activation by AR-M 1896).
-
Cell Seeding: Seed GalR2-expressing cells in 24-well plates labeled with [³H]-myo-inositol (1 µCi/mL) for 24 hours.
-
Stimulation:
-
Wash cells with PBS. Incubate in buffer containing 10 mM LiCl (to block inositol monophosphatase).
-
Add AR-M 1896 (1 µM) or AR-M 961 (1 µM).
-
Incubate for 45 min at 37°C.
-
-
Extraction:
-
Aspirate medium. Add 10 mM formic acid to lyse cells.
-
Incubate on ice for 30 min.
-
-
Separation:
-
Load lysate onto AG 1-X8 anion exchange columns.
-
Wash with water and 60 mM ammonium formate (removes free inositol).
-
Elute Inositol Phosphates (
) with 1.2 M ammonium formate / 0.1 M formic acid.
-
-
Quantification: Mix eluate with scintillation fluid and count.
-
Expected Result: Both AR-M 1896 and AR-M 961 should induce significant
accumulation in GalR2 cells. Only AR-M 961 (not 1896) should inhibit cAMP in GalR1 cells (separate assay).
-
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960-9964. Link
-
Sollenberg, U., et al. (2006). A novel GalR2-specific peptide agonist.[3] Journal of Neurochemistry, 97, 1-13. (Discusses SAR of Galanin analogs).
- Lu, X., et al. (2005). Galanin receptor subtypes involved in the regulation of feeding and energy homeostasis. Neuropeptides, 39(3), 161-163.
-
Tocris Bioscience. Product Datasheet: AR-M 1896. Link
- Branchek, T. A., et al. (2000). Galanin receptor subtypes. Trends in Pharmacological Sciences, 21(3), 109-116.
Sources
Validating GalR2 Specificity: A Pharmacological Cross-Interrogation Guide for AR-M 1896
Strategic Overview: The Specificity Paradox
In the investigation of galanin receptor physiology, AR-M 1896 [Gal(2-11)] has long been the "gold standard" agonist for isolating GalR2 activity. However, relying solely on AR-M 1896 without pharmacological cross-validation is a critical experimental error.
The Solution: A "Subtract and Validate" approach. You must validate AR-M 1896 effects by attempting to reverse them with M871 (GalR2-specific antagonist) while confirming a lack of reversal by SNAP 37889 (GalR3-specific antagonist).
Compound Dossier: The Agonist & The Antagonists
To design a robust validation experiment, one must understand the affinity profiles and signaling bias of the chemical toolbox.
Comparative Affinity Profile (Ki values)
| Compound | Role | GalR1 (Gi/o) | GalR2 (Gq/11) | GalR3 (Gi/o) | Specificity Verdict |
| AR-M 1896 | Agonist | > 10,000 nM | 1.76 - 10 nM | 88 - 271 nM | GalR2 Preferred (Risk of GalR3 activation at high concentrations) |
| M871 | Antagonist | > 10,000 nM | 13 nM | > 10,000 nM | GalR2 Specific (Peptide, poor BBB penetration) |
| SNAP 37889 | Antagonist | > 10,000 nM | > 10,000 nM | 17 nM | GalR3 Specific (Small molecule, BBB penetrant) |
| Galantide (M15) | Antagonist | ~ 0.1 nM | ~ 0.5 nM | ~ 1.0 nM | Non-Selective (Blocks all subtypes) |
Data compiled from Tocris Bioscience, Liu et al. (2001), and Swanson et al. (2005).
Mechanistic Visualization: Signaling Pathways[2][3]
Understanding the differential coupling is essential for in vitro validation. GalR2 primarily couples to Gq/11 (increasing Calcium/IP3), whereas GalR1 and GalR3 couple to Gi/o (decreasing cAMP).
Figure 1: Differential signaling pathways. AR-M 1896 specificity is confirmed by robust IP3/Calcium signals (GalR2) and minimal cAMP suppression (GalR3) at physiological doses.
Experimental Framework: The "Reversal" Logic
To claim "GalR2 Specificity," you must prove causality. The following protocols outline the Antagonist Reversal Strategy .
Protocol A: In Vitro Functional Validation (Cell Lines)
Objective: Confirm AR-M 1896 activates Gq (GalR2) and not Gi (GalR1/3) at working concentrations.
-
Cell Systems: Prepare CHO or HEK293 cells stably expressing GalR2 (Test) and GalR1 or GalR3 (Negative Controls).
-
Assay 1 (Gq - Positive Readout):
-
Use an IP-One HTRF kit (detects stable IP1 metabolite).
-
Treat cells with AR-M 1896 (1 nM – 10 µM).
-
Expectation: Dose-dependent increase in IP1 in GalR2 cells (EC50 ~ 20-50 nM). No response in GalR1/3 cells.
-
-
Assay 2 (Gi - Negative Readout):
Protocol B: In Vivo / Ex Vivo Specificity Confirmation
Objective: Validate that a behavioral or physiological effect induced by AR-M 1896 is mediated by GalR2.[4]
Experimental Groups:
-
Vehicle Control (Baseline)
-
AR-M 1896 Only (Phenotype induction)
-
AR-M 1896 + M871 (The "Block" - confirms GalR2)
-
AR-M 1896 + SNAP 37889 (The "Pass" - rules out GalR3)
Step-by-Step Workflow:
-
Pre-treatment (Antagonist):
-
Administer M871 (e.g., 1-3 nmol, i.c.v. or intrathecal) 15–20 minutes prior to agonist. Note: M871 is a peptide and does not cross the BBB efficiently; systemic injection is ineffective for CNS targets.
-
Alternatively, administer SNAP 37889 (e.g., 30 mg/kg, i.p. or p.o.) 60 minutes prior.
-
-
Treatment (Agonist):
-
Administer AR-M 1896 (e.g., i.c.v. or local injection).
-
-
Readout: Measure phenotype (e.g., mechanical withdrawal threshold, immobility time).
Logic Flow for Data Interpretation
Use this logic gate to interpret your antagonist reversal data.
Figure 2: Decision matrix for validating GalR2 specificity. True GalR2-mediated effects must be blocked by M871 but unaffected by SNAP 37889.
Summary of Key Recommendations
-
Dose Matters: Keep AR-M 1896 concentrations near the GalR2 Kd (approx. 10-50 nM in vitro). Exceeding 100-500 nM increases the risk of GalR3 cross-talk.
-
Route of Administration: M871 is a peptide.[1][6][7][8][9] Do not use it systemically for brain targets. Use SNAP 37889 for GalR3 exclusion as it is orally/systemically active.
-
Negative Controls: Always include a group treated with the antagonist alone to ensure the antagonist itself does not possess intrinsic agonist activity or off-target effects in your specific assay.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors.[3] Proceedings of the National Academy of Sciences, 98(17), 9960-9964. Link
-
Swanson, C. J., et al. (2005). Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299. Proceedings of the National Academy of Sciences, 102(48), 17489-17494. Link
-
Sollenberg, U. E., et al. (2006). M871 - a novel peptide antagonist selectively recognizing the galanin receptor type 2. International Journal of Peptide Research and Therapeutics, 12, 115–119.[8] Link
-
Lu, X., et al. (2005). Galanin (2-11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes. Neuropeptides, 39(3), 165-167. Link
-
Runesson, J., et al. (2009). A novel GalR2-specific peptide agonist.[5][7][8] Neuropeptides, 43(3), 187-192.[7] Link
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. apexbt.com [apexbt.com]
- 4. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel GalR2-specific peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Guide: Benchmarking AR-M 1896 in GalR2 Agonist Screening
Executive Summary: The GalR2 Landscape
The Galanin Receptor 2 (GalR2) is a critical G-protein coupled receptor (GPCR) implicated in nociception, neuroprotection, and mood regulation. Unlike GalR1, which is strictly inhibitory (
AR-M 1896 (Galanin 2-11 amide) has long served as the "gold standard" pharmacological probe for isolating GalR2 function due to its inability to activate GalR1. However, recent characterizations of GalR3 and the development of novel peptides like M1145 and Ala⁵-Galanin (2-11) necessitate a re-evaluation of its specificity.
This guide provides a technical benchmark of AR-M 1896 against its primary alternatives, supported by experimental protocols for validating GalR2-specific signaling.
Product Profile: AR-M 1896
-
Sequence : Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂[1][3]
-
Mechanism : N-terminal truncation of native galanin removes the Gly¹ residue essential for GalR1 binding, retaining the pharmacophore for GalR2.
-
Key Application : Differentiating GalR2-mediated neurotrophic effects (neurite outgrowth) from GalR1-mediated inhibition.[3]
Benchmarking Analysis
Binding Affinity ( ) and Selectivity Profile
The following data aggregates competitive binding assays across multiple studies (Liu et al., 2001; Lu et al., 2005; Webling et al., 2016).
| Agonist | GalR2 Affinity ( | GalR1 Affinity ( | GalR3 Affinity ( | Selectivity Ratio (R2:R1) | Selectivity Ratio (R2:R3) |
| Galanin (Native) | 0.97 nM | 0.35 nM | 0.58 nM | 1 : 0.3 (Non-selective) | 1 : 0.6 (Non-selective) |
| AR-M 1896 | 1.76 nM | >5,000 nM | 88 - 271 nM | > 2,800 : 1 | 50 : 1 |
| M1145 | 6.0 nM | >500 nM | 450 nM | ~90 : 1 | ~75 : 1 |
| Ala⁵-Gal (2-11) | 12 nM | >10,000 nM | >10,000 nM | > 800 : 1 | > 800 : 1 |
| Spexin | 161 nM | >1,000 nM | 626 nM | > 6 : 1 | 4 : 1 |
Technical Insight :
-
AR-M 1896 is superior to M1145 in terms of absolute potency at GalR2 (1.76 nM vs 6.0 nM).
-
Critical Limitation : AR-M 1896 retains moderate affinity for GalR3 (
nM).[4] In tissues co-expressing GalR2 and GalR3, AR-M 1896 is not perfectly selective. -
Emerging Alternative : Ala⁵-Galanin (2-11) offers superior discrimination against GalR3 but significantly lower potency at GalR2 compared to AR-M 1896.
Functional Potency ( )
In functional assays measuring Inositol Phosphate (IP) accumulation (a readout of
-
AR-M 1896 :
nM (Robust full agonist) -
M1145 :
nM (Full agonist) -
Galanin :
nM
Mechanistic Visualization: GalR2 Signaling Pathways
GalR2 is unique among galanin receptors for its ability to couple to
Figure 1: The canonical
Experimental Protocols
To validate AR-M 1896 activity, researchers should prioritize assays that detect
Protocol A: In Vitro IP3 Accumulation Assay
Purpose: To quantify GalR2 functional activation independent of GalR1.
Reagents:
-
CHO-K1 cells stably expressing Rat GalR2.
- -myo-inositol (PerkinElmer).
-
AR-M 1896 (10 mM stock in water).
-
Lithium Chloride (LiCl).
Workflow:
-
Seeding : Plate cells at
cells/well in 24-well plates. Incubate 24h. -
Labeling : Replace medium with inositol-free DMEM containing 1
Ci/mL -myo-inositol. Incubate 18h. -
Washing : Wash cells 2x with buffer (PBS + 0.1% BSA).
-
Blockade : Incubate 20 min in buffer containing 10 mM LiCl (Blocks inositol monophosphatase, causing IP accumulation).
-
Stimulation : Add AR-M 1896 (Concentration range:
to M). Incubate 45 min at 37°C. -
Termination : Aspirate medium; add 20 mM Formic Acid (cold). Incubate 30 min at 4°C.
-
Separation : Load lysate onto AG 1-X8 anion exchange columns. Wash with water (elutes free inositol). Elute IPs with 1M Ammonium Formate/0.1M Formic Acid.
-
Quantification : Measure radioactivity via liquid scintillation counting.
Protocol B: Neurite Outgrowth Assay (Phenotypic Validation)
Purpose: To confirm biological efficacy in a relevant neural model (e.g., DRG neurons).
Workflow:
-
Culture : Dissociate adult rat Dorsal Root Ganglia (DRG).
-
Treatment : Treat cultures with 100 nM AR-M 1896 .
-
Incubation : 24-48 hours.
-
Staining : Fix with 4% PFA. Immunostain for
-III Tubulin. -
Analysis : Measure total neurite length per cell using ImageJ (NeuronJ plugin).
-
Expected Result: AR-M 1896 should increase neurite length by ~40-60% vs vehicle, mimicking the neurotrophic effect of nerve injury.
-
Comparison Workflow Diagram
Use this decision tree to select the correct agonist for your specific research question.
Figure 2: Selection logic for Galanin receptor agonists based on tissue expression profiles.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960-9964.[7]
-
Lu, X., et al. (2005). Galanin (2–11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes. Neuropeptides, 39(3), 165-168.
-
Runesson, J., et al. (2009). A novel GalR2-specific peptide agonist.[8][9] Neuropeptides, 43(3), 187-192.[9]
-
Webling, K., et al. (2016). Ala5-galanin (2–11) is a GAL2R specific galanin analogue.[10] Neuropeptides, 60, 75-82.
- Hobson, S. A., et al. (2006). Galanin receptor 2 (GalR2) signaling and its role in mood regulation. Neuropharmacology, 51(6), 1165-1176.
Sources
- 1. pnas.org [pnas.org]
- 2. The galanin-R2 agonist AR-M1896 reduces glutamate toxicity in primary neural hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. AR-M 1896 | CAS 367518-31-8 | Tocris Bioscience [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GABAergic Terminals Are a Source of Galanin to Modulate Cholinergic Neuron Development in the Neonatal Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel GalR2-specific peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Comparison Guide: Western Blot Validation of GalR2 for AR-M 1896 Trials
Executive Summary: The Criticality of GalR2 Validation
In pre-clinical trials utilizing AR-M 1896 (a selective GalR2 agonist), the accurate detection of the Galanin Receptor 2 (GalR2) is not merely a procedural step—it is the primary control for pharmacological validity. AR-M 1896 is distinguished by its ability to activate GalR2 (Gq-coupled) without stimulating GalR1 (Gi-coupled).[1]
However, GalR2 is a 7-transmembrane G-Protein Coupled Receptor (GPCR).[1] Standard Western Blotting protocols frequently fail for this target due to hydrophobicity-induced aggregation and post-translational glycosylation.
This guide compares the Standard Whole-Cell Lysate (WCL) Protocol (often used erroneously) against the Optimized Membrane-Enrichment (OME) System . We demonstrate why the OME System is the only viable method for validating GalR2 expression in AR-M 1896 efficacy studies.
Comparative Analysis: Standard vs. Optimized Systems
The following table contrasts the performance of standard laboratory blotting techniques against the required optimized protocol for GPCRs.
Table 1: Performance Metrics & Experimental Outcomes
| Feature | Standard WCL Protocol (The Alternative) | Optimized Membrane-Enrichment (OME) (Recommended) |
| Sample Preparation | RIPA Lysis + Boiling (100°C) | Membrane Fractionation + Heating at 37°C |
| Target Solubilization | Poor; hydrophobic domains precipitate. | High; maintains GPCR solubility. |
| Band Appearance | Smears or aggregates at stacking gel interface. | Distinct bands at ~42 kDa (core) and ~55-60 kDa (glycosylated). |
| Specificity | Low; high cross-reactivity with cytoplasmic proteins. | High; enriches membrane-bound GalR2, removing cytosolic noise. |
| Validation Status | FAIL : Cannot distinguish GalR2 from background. | PASS : Confirmed by deglycosylation (PNGase F) controls. |
| Suitability for AR-M 1896 | Unsuitable : Risk of false negatives invalidates agonist data. | Essential : Verifies receptor presence for agonist action. |
The Scientific Challenge: Why Standard Blots Fail GalR2
The "Boiling Trap"
GPCRs like GalR2 are extremely hydrophobic. When samples are boiled at 100°C (standard Laemmli protocol), the hydrophobic transmembrane domains collapse and aggregate. These aggregates become too large to enter the resolving gel, often getting stuck at the top of the well or the stacking gel interface.
The Glycosylation Shift
GalR2 has a predicted molecular weight of ~42 kDa .[2] However, in vivo, it is heavily N-glycosylated.
-
Observation: On a blot, the functional receptor often migrates between 55–65 kDa .
-
Validation: True validation requires treating the lysate with PNGase F (Peptide:N-glycosidase F). If the band shifts down to ~42 kDa after treatment, the signal is specific.
Mechanism of Action: AR-M 1896 & GalR2
Understanding the pathway is essential for selecting downstream readouts (e.g., Calcium flux or ERK phosphorylation) to corroborate the Western Blot data.
Figure 1: Signal transduction pathway of AR-M 1896 via GalR2. Unlike Galanin (which also hits GalR1/Gi), AR-M 1896 selectively drives the Gq-PLC cascade.
Optimized Protocol: Membrane Enrichment (OME)
Objective: Isolate the plasma membrane fraction to concentrate GalR2 and remove interfering cytosolic proteins.
Reagents Required[3][4][5][6][7]
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100 (or DDM for better solubility), Protease Inhibitor Cocktail.
-
Loading Buffer: 4x LDS Sample Buffer (Lithium Dodecyl Sulfate is preferred over SDS for GPCRs).
-
Reducing Agent: DTT or
-Mercaptoethanol.
Step-by-Step Workflow
-
Tissue/Cell Lysis (Do NOT Vortex violently):
-
Homogenize tissue in ice-cold Lysis Buffer using a dounce homogenizer (20 strokes).
-
Crucial: Keep strictly at 4°C to prevent protease degradation.
-
-
Low-Speed Spin (Debris Removal):
-
Centrifuge at 1,000 x g for 10 min at 4°C.
-
Collect the Supernatant (contains membrane and cytosol). Discard the pellet (nuclei/debris).
-
-
High-Speed Spin (Membrane Enrichment):
-
Centrifuge the supernatant at 100,000 x g for 60 min at 4°C (Ultracentrifuge).
-
Note: If an ultracentrifuge is unavailable, a high-speed microcentrifuge spin (20,000 x g for 45 min) provides partial enrichment.
-
Result: The pellet contains the membrane fraction (GalR2). The supernatant is the cytosolic fraction.
-
-
Resuspension:
-
Resuspend the membrane pellet in a minimal volume of Lysis Buffer + 1% Triton X-100. Sonicate briefly (3 x 5 sec) on ice to solubilize.
-
-
Sample Preparation (The Critical Step):
-
Mix protein sample with 4x LDS Loading Buffer and Reducing Agent.
-
INCUBATE AT 37°C FOR 30 MINUTES.
-
DO NOT BOIL. Boiling causes GalR2 aggregation.
-
-
Electrophoresis & Transfer:
-
Run on a 10% or 4-12% Bis-Tris gradient gel.
-
Transfer to PVDF membrane (Nitrocellulose binds hydrophobic proteins poorly).
-
Self-Validating the System
To ensure your AR-M 1896 trial data is accepted by high-impact journals, you must include the following controls:
-
Positive Control: Lysate from GalR2-overexpressing HEK293 cells.
-
Negative Control: Lysate from GalR2 Knockout (KO) tissue or cells. Note: If a band persists in the KO lane, your antibody is non-specific.
-
Deglycosylation Control: Incubate the lysate with PNGase F for 1 hour at 37°C.
-
Result: The smear at ~55-60 kDa should collapse into a sharp band at ~42 kDa.
-
Figure 2: Logical flow for validating GalR2 antibody specificity.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 98(17), 9960–9964.[3]
-
Lu, X., & Bartfai, T. (2009). Analyzing the validity of GalR1 and GalR2 antibodies using knockout mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(4), 417–420.[4]
-
Thermo Fisher Scientific. Enabling GPCR Research with GPCR Antibodies: Challenges in GPCR research.
-
Tocris Bioscience. AR-M 1896 Product Information & Biological Activity.[5]
Sources
- 1. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 2. GALR2 antibody (29909-1-AP) | Proteintech [ptglab.com]
- 3. apexbt.com [apexbt.com]
- 4. Analyzing the validity of GalR1 and GalR2 antibodies using knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AR-M 1896 | CAS 367518-31-8 | Tocris Bioscience [tocris.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
